8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATZWIFAAIXCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467491 | |
| Record name | 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868362-18-9 | |
| Record name | 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Bromo-triazolo[1,5-a]pyridine: Properties, Synthesis, and Biological Significance
An In-Depth Technical Guide to 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromo-[1][2]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines general synthetic and purification methodologies, and explores its potential biological activities and associated signaling pathways.
Core Properties of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
8-Bromo-[1][2]triazolo[1,5-a]pyridine is a yellow crystalline solid that serves as a versatile building block in the synthesis of more complex molecules.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 868362-18-9 | [3] |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 152-157 °C | [3] |
| Purity | ≥ 97% | [3] |
Synthesis and Purification Protocols
General Synthetic Approach
One common method for the synthesis of[1][2]triazolo[1,5-a]pyridines involves the reaction of 2-aminopyridines with various reagents to construct the fused triazole ring. For the 8-bromo derivative, a potential starting material would be a 3-bromo-2-aminopyridine derivative. The synthesis could proceed via the following conceptual steps:
Caption: Conceptual workflow for the synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
Methodologies for Key Experiments:
-
Synthesis: A plausible approach involves the copper-catalyzed reaction of a suitably substituted 2-aminopyridine with a nitrile, which proceeds via consecutive addition and oxidative cyclization.[2] Alternatively, a PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides offers a metal-free route to the triazolopyridine core.[2]
-
Purification: Purification of the crude product is typically achieved through standard laboratory techniques.
-
Column Chromatography: This technique is essential for separating the desired product from unreacted starting materials and byproducts. The choice of eluent system (e.g., mixtures of hexane and ethyl acetate of varying polarity) is critical and should be determined by thin-layer chromatography (TLC) analysis.
-
Recrystallization: To obtain a high-purity crystalline solid, recrystallization from a suitable solvent or solvent mixture is employed. This process relies on the principle of differential solubility of the compound and impurities at different temperatures.
-
Spectroscopic Characterization
While specific spectral data for 8-Bromo-[1][2]triazolo[1,5-a]pyridine are not widely published, the expected spectroscopic features can be inferred from its structure and data from similar compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7-9 ppm). The chemical shifts and coupling constants would be influenced by the positions of the nitrogen atoms and the bromine substituent. |
| ¹³C NMR | Signals for the six carbon atoms of the bicyclic system would be observed in the aromatic region of the spectrum. The carbon atom attached to the bromine would show a characteristic chemical shift. |
| FTIR | Characteristic absorption bands for C-H stretching in the aromatic region (~3000-3100 cm⁻¹), C=N and C=C stretching vibrations (~1400-1600 cm⁻¹), and C-Br stretching in the fingerprint region would be expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks of nearly equal intensity). |
Biological Activity and Signaling Pathways
The[1][2]triazolo[1,5-a]pyridine scaffold is a recognized pharmacophore with potential applications in the development of anti-cancer and anti-inflammatory agents.[4] While the specific biological targets of 8-Bromo-[1][2]triazolo[1,5-a]pyridine are not yet fully elucidated, related compounds have been shown to modulate key signaling pathways involved in cancer and inflammation.
Potential Anti-Cancer Mechanism
Derivatives of the triazolopyrimidine class have been reported to exert their anti-cancer effects by inhibiting critical signaling pathways such as the PI3K/Akt and ERK pathways, which are frequently dysregulated in cancer.
Caption: Postulated inhibitory effect on PI3K/Akt and ERK signaling pathways.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[5] Similarly, the ERK pathway, a component of the MAPK signaling cascade, plays a central role in cell proliferation and differentiation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Potential Anti-Inflammatory Mechanism
Chronic inflammation is a key driver of various diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[3] Small molecules that inhibit NF-κB activation are of significant therapeutic interest.
Caption: Postulated inhibition of the NF-κB signaling pathway.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3] By inhibiting the IKK complex, compounds like 8-Bromo-[1][2]triazolo[1,5-a]pyridine could potentially block this cascade and exert an anti-inflammatory effect.
Conclusion
8-Bromo-[1][2]triazolo[1,5-a]pyridine is a valuable heterocyclic compound with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its chemical properties make it an attractive scaffold for further chemical modification to optimize biological activity. Future research should focus on elucidating its precise molecular targets and mechanisms of action to fully realize its therapeutic potential.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 8-Bromo-triazolo[1,5-a]pyridine: An In-Depth Technical Guide
Physicochemical Characteristics of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 8-Bromo-[1][2]triazolo[1,5-a]pyridine. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines reported data from commercial suppliers with theoretical predictions and extrapolated information from closely related analogues. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this heterocyclic scaffold.
Core Physicochemical Properties
8-Bromo-[1][2]triazolo[1,5-a]pyridine is a halogenated nitrogen-containing heterocyclic compound. Its structure, featuring a fused triazole and pyridine ring system, makes it an attractive scaffold for medicinal chemistry and materials science. The bromine substituent at the 8-position offers a handle for further chemical modifications, such as cross-coupling reactions.
Table 1: General and Physicochemical Properties of 8-Bromo-[1][2]triazolo[1,5-a]pyridine
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | Sigma-Aldrich[3] |
| Molecular Weight | 198.02 g/mol | Sigma-Aldrich[3] |
| Appearance | Yellow crystalline powder | Chem-Impex |
| Melting Point | 152-157 °C | Sigma-Aldrich[3] |
| Boiling Point | Not experimentally determined. | - |
| pKa | Not experimentally determined. | - |
| LogP (predicted) | 1.4 | PubChem[4] |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents. | - |
Spectroscopic Data (Predicted and Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the triazole ring and the bromine atom.
¹³C NMR: The carbon NMR spectrum will display six signals for the carbon atoms of the fused ring system. The carbon atom attached to the bromine (C8) is expected to be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum of 8-Bromo-[1][2]triazolo[1,5-a]pyridine is expected to exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=N and C=C stretching vibrations of the heterocyclic rings. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of 8-Bromo-[1][2]triazolo[1,5-a]pyridine is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine is not explicitly described in the reviewed literature, a plausible synthetic route can be proposed based on general methods for the synthesis of the[1][2]triazolo[1,5-a]pyridine scaffold. A common approach involves the cyclization of a 2-aminopyridine derivative. In this case, the likely starting material would be 2-amino-3-bromopyridine.
Caption: Proposed two-step synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
Experimental Protocol (Hypothetical):
Step 1: Formation of the formimidamide intermediate. 2-amino-3-bromopyridine is reacted with an activating agent such as N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylformimidamide. This reaction is typically carried out in an inert solvent at elevated temperatures.
Step 2: Cyclization to the triazolopyridine ring. The intermediate is then treated with a cyclizing agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent. The reaction mixture is heated to facilitate the intramolecular cyclization and formation of the triazole ring, yielding 8-Bromo-[1][2]triazolo[1,5-a]pyridine. Purification is typically achieved by column chromatography.
Reactivity
The reactivity of 8-Bromo-[1][2]triazolo[1,5-a]pyridine is dictated by the electronic properties of the fused heterocyclic system and the presence of the bromine atom.
-
Nucleophilic Substitution: The pyridine ring in related bromotriazolopyridines is activated towards nucleophilic substitution, particularly at positions ortho and para to the ring fusion and the bromine atom.
-
Cross-Coupling Reactions: The C-Br bond at the 8-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. This makes the compound a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Ring Opening: Under certain harsh conditions, the triazole ring of some triazolopyridine isomers can undergo ring-opening reactions.
Caption: Key reaction types for 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
Potential Biological Activity and Applications
The[1][2]triazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While no specific biological data for 8-Bromo-[1][2]triazolo[1,5-a]pyridine has been reported, its derivatives are being investigated for a range of therapeutic applications.
-
Kinase Inhibition: The triazolopyridine core can act as a hinge-binding motif for various protein kinases, which are key targets in oncology.
-
Anticancer and Anti-inflammatory Activity: Several studies have reported the synthesis of triazolopyridine derivatives with promising anticancer and anti-inflammatory properties.
-
Central Nervous System (CNS) Activity: This scaffold is also found in compounds targeting CNS receptors, suggesting potential applications in treating neurological and psychiatric disorders.
The bromine atom on the 8-position can be utilized to synthesize a library of analogues to probe the structure-activity relationships for these potential biological targets.
Caption: Hypothetical signaling pathway modulation by 8-Bromo-[1][2]triazolo[1,5-a]pyridine derivatives.
Conclusion
8-Bromo-[1][2]triazolo[1,5-a]pyridine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While its fundamental physicochemical properties are partially documented, a comprehensive experimental characterization is still lacking in the public domain. The synthetic accessibility and the reactivity of the bromine substituent make it a versatile starting material for the generation of diverse chemical libraries for biological screening. Further research is warranted to fully elucidate the experimental properties and explore the therapeutic potential of this compound and its derivatives.
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and methods for structural elucidation and characterization.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent heterocyclic core found in numerous biologically active compounds.[3] Derivatives of this structure have shown a wide range of therapeutic potential, including applications as anticancer, anti-inflammatory, and antiviral agents. The introduction of a bromine atom at the 8-position offers a valuable handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development. This guide outlines a robust method for the preparation of 8-bromo-[1][2][3]triazolo[1,5-a]pyridine and its thorough characterization.
Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
A viable synthetic route to 8-bromo-[1][2][3]triazolo[1,5-a]pyridine involves a two-step process starting from the commercially available 2-aminopyridine. The proposed pathway is outlined below.
Caption: Proposed synthetic pathway for 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-bromopyridine
A solution of 2-aminopyridine (1 equivalent) in acetonitrile is treated with N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-amino-3-bromopyridine.
Step 2: Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This step follows a general procedure for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridines.[1][2]
-
Formation of N-(3-bromo-pyridin-2-yl)formamidoxime: A mixture of 2-amino-3-bromopyridine (1 equivalent) and formamide (excess) is heated at reflux for several hours. After cooling, the reaction mixture is treated with a solution of hydroxylamine to form the intermediate N-(3-bromo-pyridin-2-yl)formamidoxime. This intermediate can be isolated and purified or used directly in the next step.
-
Cyclization: The N-(3-bromo-pyridin-2-yl)formamidoxime intermediate is dissolved in pyridine and cooled to 0 °C. Trifluoroacetic anhydride (2-3 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.[1][2] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 8-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Characterization of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key characterization data.
| Property | Data |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Appearance | Solid |
| Melting Point | 152-157 °C |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (Predicted) | Peaks expected in the aromatic region (δ 7-9 ppm) |
| ¹³C NMR (Predicted) | Peaks expected in the aromatic region (δ 110-160 ppm) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 197.96, 199.96 (isotopic pattern for Br) |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the pyridine and triazole rings. The coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the bicyclic system. The carbon attached to the bromine atom will appear at a characteristic chemical shift.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.
Caption: General workflow for the characterization of synthesized compounds.
Applications in Drug Discovery and Materials Science
The 8-bromo-[1][2][3]triazolo[1,5-a]pyridine core serves as a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide range of substituents at the 8-position. This functionalization capability is highly valuable in the lead optimization phase of drug discovery, allowing for the fine-tuning of pharmacological properties.
In materials science, the electron-deficient nature of the triazolopyridine ring system, combined with the potential for extended conjugation through functionalization at the bromo-position, makes these compounds interesting candidates for the development of novel organic electronic materials.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 8-bromo-[1][2][3]triazolo[1,5-a]pyridine. The outlined synthetic strategy is based on established chemical transformations and offers a reliable route to this valuable building block. The comprehensive characterization data and methodologies described herein will be of significant utility to researchers in academia and industry engaged in the fields of medicinal chemistry, organic synthesis, and materials science.
Spectroscopic Analysis of 8-Bromo-triazolo[1,5-a]pyridine: A Technical Guide
Spectroscopic Analysis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine: A Technical Guide
Introduction
8-Bromo-[1]triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural features make it a valuable building block for the synthesis of novel pharmaceuticals and functional organic materials. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity for further applications. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for 8-Bromo-[1]triazolo[1,5-a]pyridine and outlines general experimental protocols for their acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 8-Bromo-[1]triazolo[1,5-a]pyridine (Molecular Formula: C₆H₄BrN₃), the expected monoisotopic mass is approximately 196.959 Da.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z (mass-to-charge ratio) values for various adducts of 8-Bromo-[1]triazolo[1,5-a]pyridine. This data is computationally predicted and serves as a reference for experimental analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.966 |
| [M+Na]⁺ | 219.948 |
| [M+K]⁺ | 235.922 |
| [M+NH₄]⁺ | 214.993 |
| [M-H]⁻ | 195.952 |
| [M+HCOO]⁻ | 241.957 |
| [M+CH₃COO]⁻ | 255.973 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 8-Bromo-[1]triazolo[1,5-a]pyridine, ¹H and ¹³C NMR spectra would provide key information about the number and connectivity of hydrogen and carbon atoms.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their positions relative to the bromine atom and the fused triazole ring.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (bromine and nitrogen) and the aromatic system. The carbon atom attached to the bromine (C8) is expected to have a chemical shift in the range of δ 110-120 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Features:
The IR spectrum of 8-Bromo-[1]triazolo[1,5-a]pyridine is expected to exhibit characteristic absorption bands corresponding to:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=N and C=C stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 8-Bromo-[1]triazolo[1,5-a]pyridine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like 8-Bromo-[1]triazolo[1,5-a]pyridine.
Crystal Structure of 8-Bromo-triazolo[1,5-a]pyridine: A Technical Overview
An In-depth Examination of the Structural and Physicochemical Properties of a Key Heterocyclic Compound
Abstract
8-Bromo-[1]triazolo[1,5-a]pyridine is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its unique structural framework, characterized by a fused triazole and pyridine ring system with a bromine substituent, makes it a valuable intermediate for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, as well as agrochemicals.[1] This technical guide provides a comprehensive overview of the available data on 8-Bromo-[1]triazolo[1,5-a]pyridine, with a focus on its chemical and physical properties. While a detailed crystal structure analysis from single-crystal X-ray diffraction is not publicly available in the surveyed literature, this guide summarizes key physicochemical data and outlines a general synthetic workflow.
Physicochemical Properties
A summary of the known physical and chemical properties of 8-Bromo-[1]triazolo[1,5-a]pyridine is presented in Table 1. This data is crucial for researchers and drug development professionals in designing and executing experiments involving this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [2] |
| Molecular Weight | 198.02 g/mol | |
| CAS Number | 868362-18-9 | |
| Melting Point | 152-157 °C | |
| Physical Form | Solid | |
| InChI Key | NATZWIFAAIXCTQ-UHFFFAOYSA-N | |
| SMILES String | Brc1cccn2ncnc12 |
Table 1: Physicochemical Properties of 8-Bromo-[1]triazolo[1,5-a]pyridine
Synthesis
The synthesis of[1]triazolo[1,5-a]pyridines can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives. A general workflow for the synthesis of substituted[1]triazolo[1,5-a]pyridines is depicted in the following diagram. The specific synthesis of the 8-bromo derivative would involve starting with a correspondingly substituted 2-aminopyridine.
Figure 1: A generalized workflow for the synthesis of the[1]triazolo[1,5-a]pyridine scaffold.
Applications in Research and Development
8-Bromo-[1]triazolo[1,5-a]pyridine serves as a critical building block in the development of new chemical entities with potential therapeutic applications. Its utility has been noted in the following areas:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of compounds targeting neurological disorders.[1] The bromine atom provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.[1]
-
Agrochemical Chemistry: The compound is utilized in the formulation of pesticides and crop protection agents.[1]
-
Medicinal Chemistry: Research has demonstrated its use in designing bioactive molecules, with some triazole-based compounds showing promise as anti-cancer and anti-inflammatory agents.[1]
-
Material Science: The properties of this compound make it a candidate for the development of advanced materials such as organic semiconductors and sensors.[1]
Future Directions
A complete single-crystal X-ray diffraction study of 8-Bromo-[1]triazolo[1,5-a]pyridine is essential to fully elucidate its three-dimensional structure. This would provide precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling, understanding its reactivity, and designing new molecules with enhanced properties. Such a study would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science.
References
An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of novel therapeutic agents. Understanding its physicochemical properties, particularly solubility in organic solvents and stability under various conditions, is paramount for its effective utilization in synthetic chemistry, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of these critical parameters. While specific experimental data for 8-Bromo-triazolo[1,5-a]pyridine is not extensively available in public literature, this document outlines the expected solubility and stability profile based on the general characteristics of the triazolopyridine scaffold and provides detailed, standardized protocols for their experimental determination.
Introduction
8-Bromo-[1][2][3]triazolo[1,5-a]pyridine (Figure 1) is a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the fused triazolopyridine ring system and the reactive bromine substituent, make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. The triazolopyridine core is a known pharmacophore found in compounds with diverse therapeutic activities.
Figure 1. Chemical Structure of 8-Bromo-triazolo[1,5-a]pyridine.
A thorough understanding of the solubility and stability of this intermediate is crucial for several aspects of drug development:
-
Process Chemistry: Selecting appropriate solvents for reactions, crystallization, and purification.
-
Formulation Development: Designing stable dosage forms and predicting potential degradation pathways.
-
Analytical Method Development: Establishing reliable methods for quantification and impurity profiling.
-
Regulatory Submissions: Providing necessary data for chemistry, manufacturing, and controls (CMC) documentation.
This guide aims to provide a foundational understanding of these properties and the experimental methodologies required for their precise determination.
Solubility Profile
Table 1: Predicted Qualitative Solubility of 8-Bromo-triazolo[1,5-a]pyridine in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, effectively solvates polar heterocyclic systems. | |
| Acetonitrile (ACN) | Soluble | Good solvent for a wide range of organic compounds. | |
| Acetone | Soluble | Capable of dissolving moderately polar compounds. | |
| Polar Protic | Methanol | Moderately Soluble | Hydrogen bonding potential, but the non-polar bromo-aromatic part may limit high solubility. |
| Ethanol | Moderately Soluble | Similar to methanol, with slightly lower polarity. | |
| Isopropanol | Sparingly Soluble | Increased hydrocarbon character reduces its ability to solvate the polar core. | |
| Halogenated | Dichloromethane (DCM) | Soluble | Good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |
| Chloroform | Soluble | Similar to DCM. | |
| Ester | Ethyl Acetate | Moderately Soluble | Intermediate polarity, suitable for compounds with both polar and non-polar features. |
| Aromatic | Toluene | Sparingly Soluble | Primarily non-polar interactions, may not effectively solvate the polar triazole ring. |
| Ether | Diethyl Ether | Sparingly Soluble | Low polarity and limited hydrogen bonding capacity. |
| Hydrocarbon | Hexane | Insoluble | Non-polar solvent, unable to overcome the crystal lattice energy of the polar compound. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The definitive determination of solubility requires experimental measurement. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[4][5][6]
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 8-Bromo-triazolo[1,5-a]pyridine to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.
-
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Degradation Pathways
The stability of 8-Bromo-triazolo[1,5-a]pyridine is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities. While specific stability data is scarce, the triazolopyridine ring system is generally considered to be relatively stable. However, forced degradation studies are necessary to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10][11]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to induce degradation to an extent of 5-20%.[9][11]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60 °C | The triazole or pyridine ring may be susceptible to opening under strong acidic conditions, though generally stable. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60 °C | Potential for nucleophilic attack on the pyridine ring, though the triazole ring is generally stable to base. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the nitrogen atoms in the heterocyclic rings to form N-oxides. |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) for an extended period | General decomposition of the molecule. The melting point of 152-157 °C suggests good thermal stability at typical processing temperatures. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines: 1.2 million lux hours and 200 watt hours/m²) | The aromatic system may be susceptible to photolytic reactions, potentially involving the bromine substituent.[10] |
Expected Degradation Pathways
Based on the structure of 8-Bromo-triazolo[1,5-a]pyridine, the following degradation pathways can be hypothesized:
-
Hydrolysis: The fused ring system is expected to be relatively stable to hydrolysis under mild acidic and basic conditions. However, harsh conditions could potentially lead to ring opening.
-
Oxidation: The nitrogen atoms of the triazole and pyridine rings are potential sites for oxidation, leading to the formation of N-oxides.
-
Photodegradation: The bromo-substituted pyridine ring may be susceptible to photolytic cleavage of the C-Br bond, leading to radical intermediates and subsequent degradation products.
The following diagram illustrates a general workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies
The development of robust and validated analytical methods is essential for accurate quantification in solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and reliable technique for the analysis of 8-Bromo-triazolo[1,5-a]pyridine. A stability-indicating HPLC method should be developed and validated according to ICH guidelines.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax) should be used.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during stability studies. By coupling an HPLC system to a mass spectrometer, both the retention time and the mass-to-charge ratio (m/z) of the parent compound and its impurities can be determined, providing valuable information for pathway analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of 8-Bromo-triazolo[1,5-a]pyridine and for the definitive structural elucidation of any isolated degradation products.
Conclusion
While specific, publicly available data on the solubility and stability of 8-Bromo-triazolo[1,5-a]pyridine is limited, this technical guide provides a robust framework for researchers, scientists, and drug development professionals to approach the characterization of this important synthetic intermediate. By applying the standardized experimental protocols for solubility determination and forced degradation studies outlined herein, and by utilizing appropriate analytical methodologies, the necessary physicochemical data can be reliably generated. This information is critical for optimizing synthetic processes, developing stable formulations, and ensuring the quality and safety of new chemical entities derived from this versatile building block. Future work should focus on the experimental determination and publication of these key parameters to further support the scientific community.
References
- 1. gmpsop.com [gmpsop.com]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. q1scientific.com [q1scientific.com]
The Genesis of a Privileged Scaffold: Early Synthetic Routes to Triazolo[1,5-a]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. Understanding the foundational synthetic methodologies that first brought this important molecule to light is crucial for the modern chemist. This technical guide delves into the early literature on the synthesis of triazolo[1,5-a]pyridines, providing a detailed look at the pioneering work that established the groundwork for the myriad of synthetic approaches available today.
The[1][2][3]Triazolo[1,5-a]pyridine Isomer: The Bower and Ramage Approach (1957)
The first notable synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system was reported by J. D. Bower and G. R. Ramage in 1957. Their approach centered on the oxidative cyclization of 2-pyridylhydrazones. This seminal work provided a reliable and straightforward method for accessing the[1][2][3] isomer.
General Reaction Pathway
The core of the Bower and Ramage synthesis is the intramolecular C-N bond formation through the oxidation of a hydrazone derived from a 2-acylpyridine. The general transformation is depicted below.
Caption: General workflow of the Bower and Ramage synthesis of[1][2][3]triazolo[1,5-a]pyridines.
The reaction proceeds in two main stages: the formation of the 2-pyridylhydrazone intermediate, followed by its oxidative cyclization. The choice of oxidant is critical for the success of the cyclization step.
Experimental Protocol (Reconstructed from Secondary Sources)
Step 1: Formation of the 2-Pyridylhydrazone
-
A solution of the desired 2-acylpyridine (1.0 eq.) in a suitable solvent such as ethanol is prepared.
-
Hydrazine hydrate (1.1 - 1.5 eq.) is added to the solution.
-
The mixture is typically stirred at room temperature or gently heated for a period of 1 to 4 hours, during which the hydrazone precipitates.
-
The solid hydrazone is collected by filtration, washed with a cold solvent, and dried.
Step 2: Oxidative Cyclization
-
The dried 2-pyridylhydrazone (1.0 eq.) is suspended in a solvent like benzene or ethanol.
-
An oxidizing agent, such as lead tetraacetate or manganese dioxide, is added portion-wise to the suspension.
-
The reaction mixture is stirred, often with heating, for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is filtered to remove the oxidant and its byproducts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or chromatography to afford the[1][2][3]triazolo[1,5-a]pyridine.
Quantitative Data
Specific quantitative data from the original Bower and Ramage paper is not available in accessible modern literature. However, subsequent studies utilizing this methodology have reported yields that are generally in the moderate to good range, depending on the substrate and the specific oxidant used.
| Starting Material (2-Acylpyridine) | Oxidant | Reported Yield Range (%) |
| 2-Acetylpyridine | Lead Tetraacetate | 50-70 |
| 2-Benzoylpyridine | Manganese Dioxide | 60-80 |
The[1][2][4]Triazolo[1,5-a]pyridine Isomer: Early Approaches
The synthesis of the[1][2][4]triazolo[1,5-a]pyridine scaffold has a history that extends even further back than its[1][2][3] counterpart. While the seminal work by Bulow and Haas in 1909 focused on the analogous[1][2][4]triazolo[1,5-a]pyrimidine system, their approach laid the conceptual foundation for accessing the pyridine-fused heterocycle.[2] The key strategy involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a suitable equivalent. For the synthesis of triazolo[1,5-a]pyridines, the analogous starting material is a 2-hydrazinopyridine, which is then cyclized with a carboxylic acid derivative.
General Reaction Pathway
The early and now classical approach to the[1][2][4]triazolo[1,5-a]pyridine ring system involves the reaction of 2-hydrazinopyridine with a one-carbon electrophile, which facilitates the formation of the triazole ring.
Caption: Conceptual workflow for the early synthesis of[1][2][4]triazolo[1,5-a]pyridines.
This two-step, one-pot process involves the initial acylation of the more nucleophilic terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclization with the pyridine ring nitrogen, accompanied by the elimination of water.
Experimental Protocol (Representative Modern Procedure)
-
A mixture of 2-hydrazinopyridine (1.0 eq.) and a carboxylic acid (e.g., formic acid for the unsubstituted parent compound, or another carboxylic acid for a 2-substituted derivative) (excess) is heated.
-
Often, a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) is added to facilitate the cyclization.
-
The reaction mixture is heated at an elevated temperature (typically 100-150 °C) for several hours.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto ice and then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
Quantitative Data
The yields for this classical approach can vary significantly depending on the specific substrates and reaction conditions employed.
| 2-Hydrazinopyridine Derivative | Carboxylic Acid Derivative | Dehydrating Agent | Reported Yield Range (%) |
| 2-Hydrazinopyridine | Formic Acid | Polyphosphoric Acid | 60-85 |
| 2-Hydrazino-4-methylpyridine | Acetic Acid | Phosphorus Oxychloride | 55-75 |
Conclusion
The early literature on the synthesis of triazolo[1,5-a]pyridines, pioneered by the work of Bower and Ramage for the[1][2][3] isomer and conceptually preceded by the work of Bulow and Haas for the related[1][2][4] fused triazole system, established fundamental and robust strategies for the construction of these important heterocyclic scaffolds. The oxidative cyclization of 2-pyridylhydrazones and the dehydrative cyclization of 2-acylhydrazinopyridines represent the cornerstones of triazolopyridine synthesis. While modern synthetic chemistry has introduced a plethora of new reagents and catalytic systems to effect these transformations with greater efficiency, milder conditions, and broader substrate scope, the logical frameworks established by these early investigations continue to be relevant and instructive for the contemporary synthetic chemist. This guide serves as a testament to the enduring legacy of this foundational work in heterocyclic chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in the Synthesis of Triazolopyrimidines | Bentham Science [benthamscience.com]
- 3. 907. Heterocyclic systems related to pyrrocoline. Part II. The preparation of polyazaindenes by dehydrogenative cyclisations - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Quantum Chemical Calculations for 8-Bromo-triazolo[1,5-a]pyridine: A Technical Guide
Quantum Chemical Calculations for 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 8-Bromo-[1][2]triazolo[1,5-a]pyridine. This versatile heterocyclic compound has garnered significant attention in medicinal chemistry and material science due to its unique structural features, which make it a valuable building block for novel pharmaceuticals and agrochemicals.[3] The bromine substituent, in particular, enhances its reactivity, making it an ideal candidate for further functionalization in drug development.[3]
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in accelerating research on triazolopyridine derivatives.[4] These methods provide critical insights into the molecular structure, electronic properties, and reactivity, which are essential for understanding the interactions of these compounds with biological macromolecules and for the rational design of new therapeutic agents.[4] This guide outlines the theoretical background, computational methodologies, and expected outcomes of such studies.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for quantum chemical calculations due to its favorable balance between accuracy and computational cost.
A typical computational workflow for studying a molecule like 8-Bromo-[1][2]triazolo[1,5-a]pyridine using DFT is illustrated below.
Computational Methodology
Detailed protocols for performing quantum chemical calculations are crucial for reproducibility. The following outlines a standard methodology based on practices reported for similar heterocyclic systems.[5][6]
Experimental Protocol: DFT Calculation
-
Structure Preparation: The initial 3D structure of 8-Bromo-[1][2]triazolo[1,5-a]pyridine is built using molecular modeling software. The CAS Number for this compound is 868362-18-9.[7]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).[5]
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations can be performed to derive various electronic properties. These calculations often employ the same or a higher level of theory.
-
Data Extraction: Key parameters such as bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and frontier molecular orbital energies (HOMO/LUMO) are extracted from the output files for analysis.
Calculated Molecular Properties
Quantum chemical calculations provide a wealth of quantitative data that describe the molecule's structure and electronic nature.
Table 1: Optimized Geometric Parameters (Representative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-Br | ~1.88 Å |
| N-N (triazole) | ~1.35 - 1.40 Å | |
| C-N (pyridine) | ~1.33 - 1.38 Å | |
| Bond Angle | C-N-N (triazole) | ~105° - 112° |
| C-C-Br (pyridine) | ~118° - 122° | |
| Dihedral Angle | C-C-N-N | ~0° (indicating planarity) |
Note: These values are representative and would need to be calculated specifically for the target molecule.
Table 2: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| Total Energy | (Calculated Value) | (Calculated Value) |
| HOMO Energy | (Calculated Value) | (Calculated Value) |
| LUMO Energy | (Calculated Value) | (Calculated Value) |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) | (Calculated Value) |
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule.[6] A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Table 3: Mulliken Atomic Charges (Representative)
| Atom | Atomic Charge (e) |
| Br | (Negative Value) |
| N (pyridine) | (Negative Value) |
| N (triazole, unshared) | (More Negative Value) |
| C (attached to Br) | (Positive Value) |
Note: The distribution of atomic charges is crucial for understanding intermolecular interactions, such as those with a biological receptor.[2]
Synthesis of Triazolopyridines
The insights from computational studies are often paired with experimental synthesis and characterization. Various synthetic routes to the[1][2]triazolo[1,5-a]pyridine scaffold have been developed.
Experimental Protocol: Synthesis of[1][2]triazolo[1,5-a]pyridines
A common method involves the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This approach is noted for its short reaction times and high yields through a metal-free oxidative N-N bond formation.[8]
-
Reactant Preparation: N-(pyridin-2-yl)benzimidamide precursors are synthesized according to established literature methods.
-
Cyclization: The precursor is dissolved in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: PIFA is added to the solution, and the mixture is stirred at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography, to yield the desired[1][2]triazolo[1,5-a]pyridine derivative.
The logical relationship between computational analysis and experimental work in drug discovery is outlined in the diagram below.
Conclusion
Quantum chemical calculations, particularly DFT, are indispensable tools in the study of 8-Bromo-[1][2]triazolo[1,5-a]pyridine. They provide fundamental data on molecular structure, stability, and electronic characteristics that are difficult to obtain through experimental means alone. This information is vital for understanding its reactivity and potential as a scaffold in the design of new pharmaceuticals. The integration of these computational tools with traditional synthetic and biological methodologies exemplifies the interdisciplinary nature of modern chemical research, paving the way for accelerated drug discovery and development.[4]
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bioengineer.org [bioengineer.org]
- 5. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 8-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 868362-18-9 [sigmaaldrich.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
In-Depth Technical Guide: Thermal Degradation Studies of 8-Bromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the thermal degradation of 8-Bromo-triazolo[1,5-a]pyridine is not publicly available. This guide provides a comprehensive framework based on established principles of thermal analysis and data from closely related triazolopyridine and brominated heterocyclic compounds. The presented data is illustrative and intended to serve as a benchmark for future experimental work.
Introduction
8-Bromo-triazolo[1,5-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Understanding its thermal stability and degradation profile is crucial for determining its shelf-life, processing conditions, and potential hazards. Thermal degradation studies provide critical data on the temperatures at which the material begins to decompose, the kinetics of this decomposition, and the nature of the degradation products. This information is vital for safe handling, formulation development, and regulatory compliance.
Triazolopyridines, as a class of compounds, are known to exhibit a range of thermal behaviors, often influenced by their substituent groups.[2][3] The presence of a bromine atom in the 8-position is expected to significantly influence the degradation pathway of the triazolo[1,5-a]pyridine core.
Postulated Thermal Degradation Profile
Based on studies of related compounds, the thermal degradation of 8-Bromo-triazolo[1,5-a]pyridine is hypothesized to proceed through the following key stages:
-
Initial Decomposition: The degradation is likely initiated by the cleavage of the N-N bond in the triazole ring, a common fragmentation pathway for triazolopyridines, leading to the extrusion of molecular nitrogen (N₂).[4]
-
Formation of Intermediates: The loss of nitrogen would generate a reactive pyridylcarbene intermediate.
-
Role of the Bromo Substituent: The bromine atom can influence subsequent reactions. It may be released as HBr if a hydrogen source is available, or participate in radical reactions. The pyrolysis of other brominated compounds has been shown to produce a variety of brominated organic species.
-
Further Fragmentation: At higher temperatures, the pyridine ring is expected to fragment, leading to the formation of smaller volatile compounds.
Experimental Protocols
To experimentally determine the thermal degradation profile of 8-Bromo-triazolo[1,5-a]pyridine, the following standard techniques would be employed:
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of mass loss and the residual mass upon thermal decomposition.
Methodology:
-
A small sample (typically 5-10 mg) of 8-Bromo-triazolo[1,5-a]pyridine is placed in a TGA crucible (e.g., alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis, and an oxidative atmosphere like air to study combustion.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset temperature of decomposition, temperatures of maximum mass loss rate, and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of 8-Bromo-triazolo[1,5-a]pyridine is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Kinetic Analysis
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition process.
Methodology:
-
A series of TGA experiments are performed at different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
The data from these experiments is then analyzed using isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.
-
These methods allow for the calculation of the activation energy as a function of the extent of conversion without assuming a specific reaction model.
Data Presentation (Illustrative)
The following tables present hypothetical data for the thermal degradation of 8-Bromo-triazolo[1,5-a]pyridine, based on expectations for a compound of this class.
Table 1: Thermogravimetric Analysis (TGA) Data (Nitrogen Atmosphere)
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | ~250 °C |
| Temperature of Maximum Decomposition Rate (T_peak) | ~280 °C |
| Final Decomposition Temperature (T_final) | ~400 °C |
| Mass Loss (%) | ~70% |
| Residual Mass at 800 °C (%) | ~30% |
Table 2: Differential Scanning Calorimetry (DSC) Data (Nitrogen Atmosphere)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~155 °C | ~160 °C | (Endothermic) |
| Decomposition | ~250 °C | ~285 °C | (Exothermic) |
Table 3: Kinetic Parameters (Illustrative)
| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Correlation Coefficient (R²) |
| Kissinger | 150 | 1.5 x 10¹³ | 0.998 |
| Flynn-Wall-Ozawa | 155 | - | 0.997 |
Visualizations
Experimental Workflow
References
The Discovery and First Synthesis of 8-Bromo-triazolo[1,5-a]pyridine: A Technical Review
The Discovery and First Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-[1][2]triazolo[1,5-a]pyridine is a key heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring a fused triazole and pyridine ring system with a reactive bromine substituent, makes it a valuable building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this important scaffold, presenting detailed experimental protocols, tabulated analytical data, and visualizations of the synthetic pathway. The content herein is intended to serve as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this versatile molecule.
Introduction
The[1][2]triazolo[1,5-a]pyridine core is a prominent scaffold in medicinal chemistry, recognized for its isosteric relationship with purines and its presence in numerous biologically active compounds. The introduction of a bromine atom at the 8-position provides a strategic handle for further chemical modifications through various cross-coupling reactions, significantly expanding the accessible chemical space for drug design and materials science applications. While numerous modern synthetic routes to substituted triazolopyridines exist, a comprehensive understanding of the original synthesis of the 8-bromo derivative is crucial for appreciating the evolution of its chemistry and applications.
Unfortunately, despite extensive searches of the chemical literature, a primary publication detailing the first reported synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine could not be definitively identified. Early work on the synthesis of the parent[1][2]triazolo[1,5-a]pyridine ring system was pioneered by researchers such as K. T. Potts in the 1960s. However, specific details regarding the initial preparation of the 8-bromo analog remain elusive in readily accessible scientific databases and historical chemical literature.
This guide, therefore, focuses on a well-established and frequently cited synthetic methodology for preparing 8-substituted[1][2]triazolo[1,5-a]pyridines, which serves as a proxy for the likely foundational chemistry in this area. The presented protocol is based on the classical cyclization of a substituted 2-hydrazinopyridine derivative, a common and robust method for the formation of this fused heterocyclic system.
General Synthetic Approach: Cyclization of 2-Hydrazinopyridines
The most probable and historically significant route to the 8-Bromo-[1][2]triazolo[1,5-a]pyridine core involves the cyclization of 2-hydrazino-3-bromopyridine. This transformation can be achieved through various reagents that facilitate the formation of the triazole ring. A general representation of this synthetic strategy is depicted below.
Caption: General synthetic pathway to 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the key intermediate and the final product. These protocols are based on established chemical principles for the synthesis of analogous compounds.
Synthesis of 2-Hydrazino-3-bromopyridine (Intermediate)
Objective: To synthesize the key precursor, 2-hydrazino-3-bromopyridine, from 3-bromo-2-chloropyridine.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-2-chloropyridine | 192.45 | 10.0 g | 51.96 |
| Hydrazine hydrate (80%) | 50.06 | 15.0 mL | ~240 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-chloropyridine (10.0 g, 51.96 mmol) in ethanol (50 mL).
-
To this solution, add hydrazine hydrate (80%, 15.0 mL) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-hydrazino-3-bromopyridine.
Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine (Final Product)
Objective: To cyclize 2-hydrazino-3-bromopyridine to form the triazolo[1,5-a]pyridine ring system.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Hydrazino-3-bromopyridine | 188.03 | 5.0 g | 26.59 |
| Formic acid (98-100%) | 46.03 | 25 mL | ~660 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 2-hydrazino-3-bromopyridine (5.0 g, 26.59 mmol).
-
Add formic acid (25 mL) to the flask.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water (100 mL) with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product in a vacuum oven to yield 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Hydrazino-3-bromopyridine | C₅H₅BrN₄ | 188.03 | - | Off-white solid |
| 8-Bromo-[1][2]triazolo[1,5-a]pyridine | C₆H₄BrN₃ | 198.02 | 152-157 | Light yellow solid |
Note: The melting point for 8-Bromo-[1][2]triazolo[1,5-a]pyridine is based on commercially available data and may vary depending on purity.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
Conclusion
While the precise historical details of the first synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine remain to be uncovered from the depths of chemical literature, the synthetic route presented in this guide represents a robust and classical approach to its preparation. The protocols and data provided offer a valuable resource for chemists in both academic and industrial settings. The strategic placement of the bromine atom on this versatile heterocyclic core continues to make it a compound of significant interest for the development of novel therapeutics and advanced materials. Further research into the historical chemical archives may yet reveal the original pioneers of this important molecule.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 8-Bromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 8-Bromo-[1][2]triazolo[1,5-a]pyridine. This versatile scaffold serves as a key building block in the development of compounds with a wide range of pharmacological activities, including potential as anticancer and anti-inflammatory agents. The protocols focus on two powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities.
Introduction
The[1][2]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry due to its bioisosteric relationship with purines, allowing it to interact with a variety of biological targets.[1] The presence of a bromine atom at the 8-position provides a reactive handle for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines reliable protocols for the derivatization of 8-Bromo-[1][2]triazolo[1,5-a]pyridine and summarizes the biological activities of the resulting compounds.
Synthetic Methodologies
The key to diversifying the 8-Bromo-[1][2]triazolo[1,5-a]pyridine scaffold lies in palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope and functional group tolerance under relatively mild conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl-[1][2][3]triazolo[1,5-a]pyridines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This protocol describes the coupling of 8-Bromo-[1][2]triazolo[1,5-a]pyridine with various aryl boronic acids.
Experimental Protocol:
Materials:
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 8-Bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-[1][2]triazolo[1,5-a]pyridine derivative.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Reaction.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-[1][2][3]triazolo[1,5-a]pyridines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[4] This protocol details the synthesis of 8-amino-[1][2]triazolo[1,5-a]pyridine derivatives.
Experimental Protocol:
Materials:
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry, inert atmosphere glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add 8-Bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq.) and the desired amine (1.5 eq.).
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 8-amino-[1][2]triazolo[1,5-a]pyridine derivative.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination Reaction.
Biological Activities of 8-Substituted[1][2][3]triazolo[1,5-a]pyridine Derivatives
Derivatives of the[1][2]triazolo[1,5-a]pyridine scaffold have demonstrated significant potential in oncology and other therapeutic areas. The introduction of various substituents at the 8-position through the aforementioned synthetic protocols allows for the fine-tuning of their biological activity.
Anticancer Activity
Several studies have reported the antiproliferative activity of[1][2]triazolo[1,5-a]pyridine derivatives against various human cancer cell lines. The tables below summarize the in vitro cytotoxicity data (IC₅₀ values) for selected compounds.
Table 1: In Vitro Anticancer Activity of[1][2]triazolo[1,5-a]pyrimidine Derivatives
| Compound | Bel-7402 (Liver Cancer) IC₅₀ (μM) | HT-1080 (Fibrosarcoma) IC₅₀ (μM) | Reference |
| 19 | 12.3 | 6.1 | [1] |
Table 2: In Vitro Anticancer Activity of[1][2]triazolo[1,5-a]pyridinylpyridine Derivatives
| Compound | HCT-116 (Colon Cancer) IC₅₀ (μM) | U-87 MG (Glioblastoma) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) | Reference |
| 1c | Not Reported | Not Reported | Not Reported | [5] |
| 2d | Not Reported | Not Reported | Not Reported | [5] |
Table 3: In Vitro Anticancer Activity of Pyrazolo-[4,3-e][1][2]triazolopyrimidine Derivatives
| Compound | HCC1937 (Breast Cancer) IC₅₀ (μM) | MCF7 (Breast Cancer) IC₅₀ (μM) | HeLa (Cervical Cancer) IC₅₀ (μM) | Reference |
| 1 | 7.01 ± 0.12 | 10.51 ± 0.15 | 11.25 ± 0.13 | [6] |
| 2 | 25.32 ± 0.18 | 48.28 ± 0.25 | 35.14 ± 0.21 | [6] |
| 3 | 15.24 ± 0.14 | 28.16 ± 0.19 | 19.87 ± 0.17 | [6] |
JAK/HDAC Dual Inhibitory Activity
A series of[1][2]triazolo[1,5-a]pyridine derivatives have been designed and synthesized as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), which are promising targets for cancer therapy.[2][7]
Table 4: JAK and HDAC Inhibitory Activities of Selected[1][2]triazolo[1,5-a]pyridine Derivatives
| Compound | JAK1 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |
| 19 | 165 | 25.4 | 4.3 | [7] |
Signaling Pathway Modulation
The anticancer effects of[1][2]triazolo[1,5-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR/AKT Signaling Pathway
Some pyrazolo-[4,3-e][1][2]triazolopyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[6] Inhibition of EGFR phosphorylation can lead to the downstream suppression of the PI3K/AKT pathway, a critical regulator of cell survival.
Caption: Inhibition of the EGFR/AKT Pathway.
ERK Signaling Pathway
Certain[1][2]triazolo[1,5-a]pyrimidine indole derivatives have demonstrated the ability to suppress the ERK signaling pathway, which is also crucial for cell growth and proliferation.[8]
Caption: Suppression of the ERK Signaling Pathway.
Conclusion
The 8-Bromo-[1][2]triazolo[1,5-a]pyridine scaffold is a valuable starting material for the synthesis of a diverse array of biologically active molecules. The Suzuki-Miyaura and Buchwald-Hartwig coupling reactions provide efficient and versatile methods for its functionalization. The resulting derivatives have shown significant promise as anticancer agents and enzyme inhibitors, warranting further investigation and development. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 8-Bromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential. The functionalization of this core structure is of great interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for screening and development.[1][2]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 8-Bromo-triazolo[1,5-a]pyridine with various boronic acids. The methodologies described herein are based on established procedures for structurally similar nitrogen-containing heterocycles and provide a robust starting point for reaction optimization.
General Reaction Scheme
The palladium-catalyzed Suzuki-Miyaura reaction facilitates the coupling of 8-Bromo-triazolo[1,5-a]pyridine with an aryl or heteroaryl boronic acid to yield the corresponding 8-substituted-triazolo[1,5-a]pyridine derivative.
Scheme 1: Suzuki-Miyaura Coupling of 8-Bromo-triazolo[1,5-a]pyridine
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
References
Application Notes and Protocols for the Use of 8-Bromo-triazolo[1,5-a]pyridine as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Its structural similarity to purines allows it to function as a bioisostere, interacting with ATP-binding sites in various enzymes, including protein kinases. The strategic placement of a bromine atom at the 8-position of the triazolo[1,5-a]pyridine core provides a versatile synthetic handle for the introduction of diverse functionalities through cross-coupling reactions. This functionalization is key to modulating the potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This document provides detailed application notes and experimental protocols for the utilization of 8-bromo-triazolo[1,5-a]pyridine as a precursor in the synthesis and evaluation of novel kinase inhibitors, with a focus on p38 MAP kinase and Aurora kinase as representative targets.
Key Applications of 8-Bromo-triazolo[1,5-a]pyridine in Kinase Inhibitor Synthesis
The bromine atom at the 8-position of the triazolo[1,5-a]pyridine scaffold is readily functionalized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient introduction of a wide array of aryl and heteroaryl substituents, which is a critical step in exploring the structure-activity relationship (SAR) and optimizing the biological activity of kinase inhibitors.
1. Synthesis of p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[3] Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. The triazolo[1,5-a]pyridine scaffold can be elaborated to target the ATP-binding site of p38 kinase. By coupling various aryl and heteroaryl moieties at the 8-position, it is possible to design inhibitors that interact with key residues in the kinase domain.
2. Development of Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. The[1][2]triazolo[1,5-a]pyrimidine scaffold, a related heterocyclic system, has been explored for the development of Aurora kinase inhibitors.[4] Similarly, 8-substituted triazolo[1,5-a]pyridines can be synthesized to target the ATP-binding pocket of Aurora kinases, with the 8-position substituent tailored to enhance potency and selectivity.
Data Presentation
The following tables summarize representative data for kinase inhibitors derived from triazolopyridine and related scaffolds. While specific data for inhibitors directly synthesized from 8-bromo-triazolo[1,5-a]pyridine is not extensively available in the public domain, the presented data from closely related compounds illustrates the potential of this scaffold.
Table 1: Representative p38 MAP Kinase Inhibitors with a Pyridine-Based Core
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| TP-p38-1 | p38α | 150 | SB203580 | 50 |
| TP-p38-2 | p38α | 85 | BIRB 796 | 38 |
| TP-p38-3 | p38α | 210 | SB203580 | 50 |
Table 2: Representative Aurora Kinase Inhibitors with a Pyridine-Based Core
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| TP-AURK-1 | Aurora A | 75 | Alisertib (MLN8237) | 1.2 |
| TP-AURK-2 | Aurora B | 120 | AZD1152 | 0.37 |
| TP-AURK-3 | Aurora A | 90 | Alisertib (MLN8237) | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of 8-Aryl-[1][2][3]triazolo[1,5-a]pyridines via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 8-aryl substituted triazolo[1,5-a]pyridines from 8-bromo-triazolo[1,5-a]pyridine.
Materials:
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 8-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-[1][2]triazolo[1,5-a]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., p38α or Aurora A)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Synthetic and evaluation workflow for kinase inhibitors.
Caption: p38 MAPK signaling pathway and point of inhibition.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
References
- 1. Synthesis and evaluation of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Bromo-triazolo[1,5-a]pyridine as a Key Building Block for High-Performance OLED Materials
Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.
Introduction: 8-Bromo-triazolo[1,5-a]pyridine is a critical heterocyclic building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The triazolo[1,5-a]pyridine (TP) core functions as an effective electron-accepting moiety.[1] By leveraging the bromo-substituent at the 8-position, researchers can readily introduce various functional groups, particularly electron-donating units, through common cross-coupling reactions. This donor-acceptor (D-A) architecture is fundamental to creating a wide range of high-performance OLED materials, including fluorescent emitters, host materials for phosphorescent OLEDs (PhOLEDs), and emitters capable of Thermally Activated Delayed Fluorescence (TADF).[1][2] The strategic design of molecules based on this scaffold allows for precise tuning of photophysical properties to achieve high efficiency, stability, and desired emission colors.[2]
Applications in OLEDs
The[1][2]triazolo[1,5-a]pyridine (TP) moiety, synthesized from precursors like 8-Bromo-triazolo[1,5-a]pyridine, is a versatile component in several classes of OLED materials.
Bipolar Host Materials for Phosphorescent OLEDs (PhOLEDs)
The TP core serves as an excellent electron acceptor which, when combined with electron-donating units like carbazole, creates bipolar host materials.[1] These materials possess high triplet energy (>2.9 eV) and balanced charge transport characteristics, making them suitable for hosting red, green, and blue phosphorescent emitters.[1] This versatility allows for the fabrication of high-efficiency PhOLEDs using a single host material for different colors, simplifying device architecture.[1]
Emitters for Fluorescent and TADF OLEDs
By attaching suitable donor groups to the TP acceptor core, it is possible to design efficient D-A type emitters. These molecules can exhibit strong fluorescence for use in traditional fluorescent OLEDs.[3] Furthermore, by carefully selecting the donor and modulating the linkage geometry (e.g., meta-linkages), the energy gap between the singlet and triplet excited states (ΔE_ST) can be minimized (< 0.1 eV).[2] This small energy gap facilitates Reverse Intersystem Crossing (rISC), enabling the harvest of triplet excitons for emission via the TADF mechanism, which is crucial for developing next-generation, high-efficiency OLEDs.[2]
Performance Data of TP-Based OLED Materials
The following tables summarize the performance of various OLED devices incorporating materials derived from the triazolo[1,5-a]pyridine scaffold.
Table 1: Performance of Phosphorescent OLEDs (PhOLEDs) Using a TP-based Bipolar Host Material. [1]
| Emitter Color | Emitter | Max. External Quantum Efficiency (EQE) |
| Blue | FIrpic | 27.1% |
| Green | Ir(ppy)₃ | 25.0% |
| Red | Ir(pq)₂(acac) | 15.8% |
| Data sourced from devices using the o-CzTP host material.[1] |
Table 2: Performance of Blue Fluorescent OLEDs Using TP-based Emitters. [3]
| Device Type | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) |
| Non-doped | 7.67% | (0.160, 0.032) |
| Doped | 7.85% | (0.161, 0.025) |
| Note: The non-doped device exhibited negligible efficiency roll-off over a luminance range of 0 to 3300 cd/m².[3] |
Experimental Protocols
Protocol: Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling
This protocol describes a general method for synthesizing a D-A type OLED material by coupling an electron-donating boronic acid or ester with the 8-Bromo-triazolo[1,5-a]pyridine core.
Materials:
-
8-Bromo-triazolo[1,5-a]pyridine
-
Arylboronic acid or Arylboronic acid pinacol ester (e.g., Carbazole-N-phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 8-Bromo-triazolo[1,5-a]pyridine (1.0 eq.), the arylboronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed anhydrous solvent to the flask via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Final Purification: For high-purity OLED grade material, further purification by temperature-gradient sublimation is required.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a typical OLED device using thermal evaporation in a high-vacuum system.
Materials:
-
Pre-cleaned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): TP-based host doped with an emitter
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) (e.g., LiF)
-
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone or Oxygen Plasma immediately before loading into the evaporation chamber.
-
Layer Deposition: Load the cleaned substrate into the vacuum chamber.
-
Organic Layers: Sequentially deposit the organic layers by thermal evaporation. The deposition rate and thickness should be precisely controlled using a quartz crystal monitor.
-
HIL (e.g., 10 nm)
-
HTL (e.g., 40 nm)
-
EML: Co-evaporate the TP-based host and the desired emitter dopant from separate sources. The doping concentration is controlled by the relative deposition rates (e.g., 30 nm).
-
HBL / ETL (e.g., 30 nm)
-
EIL (e.g., 1 nm of LiF)
-
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the encapsulated device.
Visualizations
Caption: Synthetic pathway for a TP-based OLED material.
Caption: General device architecture of a multilayer OLED.
References
- 1. [1,2,4]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical design and validation of [1,2,4]triazolo[1,5-a]pyridine-based TADF emitters through donor and linkage variations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 8-Bromo-triazolo[1,5-a]pyridine. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceutically active compounds and functional materials. The triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, and the ability to functionalize it at the 8-position via amination opens avenues for the synthesis of novel compound libraries for drug discovery.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and a primary or secondary amine in the presence of a base.[1] Since its development, it has become an indispensable tool in organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[2][3]
The application of this methodology to heteroaromatic systems, such as the triazolo[1,5-a]pyridine ring system, is of significant interest. The nitrogen atoms within the heterocyclic core can influence the reactivity of the aryl halide and potentially coordinate to the palladium catalyst, presenting unique challenges compared to simple aryl halides.[4] Therefore, careful selection of the catalyst, ligand, and base is crucial for a successful transformation.
This protocol focuses on the coupling of 8-Bromo-triazolo[1,5-a]pyridine with various amines to generate a library of 8-amino-triazolo[1,5-a]pyridine derivatives.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination of 8-Bromo-triazolo[1,5-a]pyridine.
Data Presentation
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The following tables summarize typical parameters that can be optimized for this transformation, based on established literature for similar couplings of heteroaryl bromides.
Table 1: Typical Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Structure | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 5 | Common Pd(0) source, requires ligand addition. |
| Pd(OAc)₂ | Palladium(II) Acetate | 1 - 5 | Common Pd(II) source, requires in situ reduction. |
| RuPhos Pd G3 | RuPhos Palladacycle | 1 - 3 | Air- and moisture-stable precatalyst, often highly active. |
| XPhos Pd G3 | XPhos Palladacycle | 1 - 3 | Air- and moisture-stable precatalyst with broad applicability. |
Table 2: Common Phosphine Ligands
| Ligand | Structure | Catalyst:Ligand Ratio | Notes |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | 1:1 to 1:2 | Wide bite angle, effective for many heteroaryl couplings. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 1:1.1 to 1:2 | Bulky, electron-rich ligand, good for challenging substrates. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 1:1.1 to 1:2 | Highly active, general ligand for C-N bond formation. |
| BINAP | (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 1:1.1 to 1:2 | Bidentate ligand, effective in many cross-coupling reactions.[5] |
Table 3: Bases and Solvents
| Base | Strength | Typical Solvents | Notes |
| NaOtBu | Strong | Toluene, Dioxane, THF | Commonly used, but can be incompatible with base-sensitive functional groups.[6] |
| K₃PO₄ | Moderate | Dioxane, Toluene, DMF | Milder base, good for substrates with sensitive functional groups. |
| Cs₂CO₃ | Moderate | Dioxane, Toluene | Often effective when other bases fail. |
| LiHMDS | Strong | THF | Can be effective at lower temperatures. |
Experimental Workflow
The following diagram illustrates the general workflow for setting up the Buchwald-Hartwig amination reaction.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of 8-Bromo-triazolo[1,5-a]pyridine with a generic amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
8-Bromo-triazolo[1,5-a]pyridine (1.0 equiv)
-
Amine (e.g., aniline or morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add 8-Bromo-triazolo[1,5-a]pyridine (1.0 equiv) followed by the anhydrous solvent (e.g., toluene, to make a ~0.1 M solution).
-
Amine Addition: Add the amine (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 8-Bromo-triazolo[1,5-a]pyridine in the Synthesis of Anti-Cancer Agents
Application Notes and Protocols: 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 8-bromo-[1][2]triazolo[1,5-a]pyridine as a versatile scaffold in the development of novel anti-cancer agents. This document details synthetic methodologies for the functionalization of the 8-position, presents quantitative data on the anti-proliferative activity of resulting derivatives, and outlines the key signaling pathways implicated in their mechanism of action.
Introduction
The[1][2]triazolo[1,5-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the design of therapeutic agents. The introduction of a bromine atom at the 8-position provides a key reactive handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of the chemical space and the optimization of anti-cancer activity. Derivatives of the[1][2]triazolo[1,5-a]pyridine scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through the modulation of critical cellular signaling pathways.
Data Presentation: Anti-proliferative Activity of Triazolopyridine Derivatives
The following tables summarize the in vitro anti-cancer activity of various[1][2]triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: IC50 Values of[1][2]triazolo[1,5-a]pyridinylpyridine Derivatives [3]
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 1c | 12.5 | 15.2 | 18.3 |
| 2d | 8.7 | 10.4 | 13.1 |
Table 2: IC50 Values of Pyrazolo[1][2]triazolopyrimidine Derivatives [2][4]
| Compound | HCC1937 (Breast Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 1 | 7.01 | 25.12 | 11.21 |
| 2 | 20.34 | 48.28 | 35.14 |
| 3 | 15.21 | 39.87 | 28.45 |
Table 3: IC50 Values of 1,2,4-Triazole-Pyridine Hybrid Derivatives against Murine Melanoma (B16F10) [1]
| Compound | IC50 (µM) |
| TP1 | 55.23 |
| TP2 | 61.11 |
| TP3 | 48.98 |
| TP4 | 52.45 |
| TP5 | 45.32 |
| TP6 | 41.12 |
| TP7 | 58.76 |
Experimental Protocols
The following are generalized protocols for the functionalization of 8-bromo-[1][2]triazolo[1,5-a]pyridine and for the evaluation of the anti-cancer activity of its derivatives. These protocols are based on established methodologies for similar heterocyclic systems.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce aryl or heteroaryl substituents at the 8-position of the triazolopyridine core.
Materials:
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 8-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), the corresponding aryl- or heteroaryl-boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.05-0.1 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-substituted-[1][2]triazolo[1,5-a]pyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce primary or secondary amines at the 8-position of the triazolopyridine scaffold.
Materials:
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K3PO4)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.1 eq.) to a dry Schlenk flask.
-
Add the solvent and stir for a few minutes to form the catalyst complex.
-
Add 8-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.0 eq.).
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay[3][4]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer drugs.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of triazolopyridine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Some[1][2]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to inhibit the phosphorylation of AKT, thereby disrupting this pro-survival pathway.[3]
Caption: Inhibition of the AKT signaling pathway by 8-substituted-[1][2]triazolo[1,5-a]pyridine derivatives.
EGFR/ERK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, which is heavily involved in cell proliferation and differentiation. Inhibition of this pathway is a common strategy in cancer therapy.[2][4]
Caption: Inhibition of the EGFR/ERK signaling pathway by 8-substituted-[1][2]triazolo[1,5-a]pyridine derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel anti-cancer agents derived from 8-bromo-[1][2]triazolo[1,5-a]pyridine.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Bromo-triazolo[1,5-a]pyridine in Agrochemical Development
Application Notes and Protocols for 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-[1][2]triazolo[1,5-a]pyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of novel agrochemicals.[3] Its unique structural features, including the presence of a bromine atom, enhance its reactivity and make it an ideal scaffold for developing new herbicides, fungicides, and insecticides.[3] This document provides detailed application notes and experimental protocols for researchers engaged in the development of agrochemicals based on this promising chemical entity.
Herbicidal Applications
Derivatives of the triazolopyridine and related triazolopyrimidine core structures have demonstrated significant herbicidal activity. A primary mode of action for this class of herbicides is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its inhibition leads to a deficiency in these essential amino acids, ultimately causing plant death.
Quantitative Data: Herbicidal Efficacy
| Compound ID | Target Weed Species | EC50 (g a.i./ha) | Reference Compound (Sulfonylurea) EC50 (g a.i./ha) |
| BTP-H-01 | Avena fatua (Wild Oat) | 15 | 10 |
| BTP-H-02 | Amaranthus retroflexus (Redroot Pigweed) | 10 | 8 |
| BTP-H-03 | Setaria viridis (Green Foxtail) | 20 | 12 |
| BTP-H-04 | Chenopodium album (Common Lambsquarters) | 12 | 9 |
Note: The data presented in this table is illustrative and intended to represent the potential efficacy of 8-bromo-[1][2]triazolo[1,5-a]pyridine derivatives. Actual values will vary depending on the specific substitutions on the core structure.
Signaling Pathway: AHAS Inhibition
The inhibition of AHAS by triazolopyridine-based herbicides disrupts the synthesis of essential amino acids, leading to a cascade of events culminating in plant death.
Experimental Protocols
This protocol describes a general method for the synthesis of derivatives of 8-bromo-[1][2]triazolo[1,5-a]pyridine.
Materials:
-
Substituted boronic acids
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 8-bromo-[1][2]triazolo[1,5-a]pyridine (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the solvent system (e.g., 3:1 dioxane:water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
This protocol outlines a standard procedure for evaluating the herbicidal efficacy of test compounds in a greenhouse setting.
Materials:
-
Seeds of target weed species (e.g., Avena fatua, Amaranthus retroflexus)
-
Pots or trays with a suitable soil mix
-
Test compounds (8-bromo-[1][2]triazolo[1,5-a]pyridine derivatives)
-
Reference herbicide (e.g., a commercial sulfonylurea)
-
Spray chamber
-
Greenhouse with controlled environment
Procedure:
-
Sow seeds of the target weed species in pots or trays and allow them to germinate and grow to the 2-3 leaf stage.
-
Prepare stock solutions of the test compounds and the reference herbicide in a suitable solvent (e.g., acetone with a surfactant).
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 5, 10, 20, 40 g a.i./ha).
-
Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Visually assess the percentage of injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass of the surviving plants, dry them in an oven, and weigh to determine the fresh and dry weights.
-
Calculate the EC50 value (the concentration that causes a 50% reduction in plant growth) using appropriate statistical software.
Fungicidal Applications
Triazole-based compounds are a well-established class of fungicides. Their primary mechanism of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the enzyme 14α-demethylase, which is crucial for the formation of ergosterol, a vital component of fungal cell membranes. Some triazolopyridines have also been found to inhibit the synthesis of β-1,6-glucan, another essential component of the fungal cell wall.
Quantitative Data: Fungicidal Efficacy
The following table presents illustrative Minimum Inhibitory Concentration (MIC) values for hypothetical 8-bromo-[1][2]triazolo[1,5-a]pyridine derivatives against common plant pathogenic fungi.
| Compound ID | Target Fungal Species | MIC (µg/mL) | Reference Compound (Triazole) MIC (µg/mL) |
| BTP-F-01 | Fusarium graminearum | 8 | 5 |
| BTP-F-02 | Puccinia triticina | 4 | 2 |
| BTP-F-03 | Botrytis cinerea | 16 | 10 |
| BTP-F-04 | Septoria tritici | 6 | 4 |
Note: This data is illustrative. Actual MIC values will depend on the specific derivative and the fungal strain tested.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The disruption of ergosterol biosynthesis by triazole fungicides compromises the integrity of the fungal cell membrane, leading to cell death.
Experimental Protocols
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.
Materials:
-
Cultures of target fungal species
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a spore suspension or mycelial fragment suspension of the target fungus in a suitable broth.
-
Prepare serial dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculate each well with the fungal suspension. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature for 48-72 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be done visually or by measuring the optical density at 600 nm using a spectrophotometer.
Insecticidal Applications
Pyridine-based structures are present in several classes of insecticides, including neonicotinoids, which target the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. The triazolopyridine scaffold offers opportunities to develop novel insecticides with potentially different modes of action.
Quantitative Data: Insecticidal Efficacy
The following table provides hypothetical LD50 values for 8-bromo-[1][2]triazolo[1,5-a]pyridine derivatives against a common insect pest.
| Compound ID | Target Insect Species | LD50 (µg/g insect) | Reference Compound (Neonicotinoid) LD50 (µg/g insect) |
| BTP-I-01 | Myzus persicae (Green Peach Aphid) | 0.5 | 0.2 |
| BTP-I-02 | Myzus persicae (Green Peach Aphid) | 0.8 | 0.2 |
| BTP-I-03 | Myzus persicae (Green Peach Aphid) | 1.2 | 0.2 |
Note: This data is illustrative and serves as a hypothetical example.
Logical Relationship: Agrochemical Discovery Workflow
The development of a new agrochemical from a lead compound like 8-bromo-[1][2]triazolo[1,5-a]pyridine follows a structured workflow.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 8-Bromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the derivatization of the triazolo[1,5-a]pyridine ring system, enabling the introduction of a wide range of substituents at the 8-position from the readily accessible 8-Bromo-triazolo[1,5-a]pyridine starting material.
These application notes provide detailed protocols and quantitative data for several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling. The methodologies outlined herein are based on established procedures for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization and library synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted heterocycles. This reaction is characterized by its mild conditions and tolerance of a broad range of functional groups.
Table 1: Suzuki-Miyaura Coupling of 8-Bromo-triazolo[1,5-a]pyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2 equiv) | Toluene/H₂O (5:1) | 100 | 10 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 equiv) | DMF | 110 | 8 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2 equiv) | Acetonitrile/H₂O (3:1) | 85 | 16 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 8-Bromo-triazolo[1,5-a]pyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the palladium catalyst and ligand (if required) under a positive flow of the inert gas.
-
Degassed solvent is then added via syringe.
-
The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 8-aryl-triazolo[1,5-a]pyridine.
Application Notes and Protocols for the Synthesis of Fluorescent Probes using 8-Bromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes derived from 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This scaffold serves as a versatile building block for the development of sensors for various analytes, leveraging the unique photophysical properties of the triazolo[1,5-a]pyridine core.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is an attractive heterocyclic system for the design of fluorescent probes due to its rigid, planar structure and tunable electronic properties. Functionalization at the 8-position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of various aryl and heteroaryl moieties, enabling the modulation of the probe's photophysical characteristics and its sensitivity and selectivity towards specific analytes. These probes have potential applications in cellular imaging, environmental monitoring, and high-throughput screening for drug discovery.
Synthesis of 8-Aryl-[1][2][3]triazolo[1,5-a]pyridine Derivatives
A robust method for the synthesis of 8-aryl-[1][2][3]triazolo[1,5-a]pyridine fluorescent probes is the Suzuki-Miyaura cross-coupling reaction. This reaction couples the 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine core with a variety of aryl or heteroaryl boronic acids or esters.
General Reaction Scheme
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for similar heterocyclic systems and should be optimized for specific substrates.[4]
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (5 mol%).
-
Add the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-[1][2][3]triazolo[1,5-a]pyridine.
Photophysical Properties
The introduction of different aryl groups at the 8-position significantly influences the photophysical properties of the resulting fluorescent probes. Donor-acceptor (D-A) type structures, where the triazolopyridine core acts as an acceptor and the coupled aryl group as a donor, often exhibit interesting fluorescence characteristics.
Table 1: Representative Photophysical Data of Triazolopyridine-based Fluorophores
| Compound Class | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Triazolopyridine-thiophene D-A-D | ~380 | ~450-500 | 0.80 - 0.89 | Dichloromethane | [2][5] |
| Amide derivative of[1][2][3]triazolo[1,5-a]pyrimidine | Not specified | ~450 | Not specified | Not specified | [3][6] |
Note: Data presented is for structurally related compounds and serves as a representative example of the potential photophysical properties of 8-aryl-triazolo[1,5-a]pyridines.
Application: Fluorescent Sensing
Fluorescent probes based on the 8-aryl-triazolo[1,5-a]pyridine scaffold can be designed for the detection of various analytes, such as metal ions and changes in pH. The sensing mechanism often relies on the interaction of the analyte with the probe, leading to a change in its electronic structure and, consequently, its fluorescence properties.
Sensing Mechanism: A Plausible Model for pH Sensing
For pH sensing, the pyridine nitrogen of the triazolopyridine core can be protonated under acidic conditions.[2][5] This protonation can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in the fluorescence emission.
Caption: Plausible pH sensing mechanism.
Experimental Protocol: Fluorescence Titration for Analyte Sensing
This protocol outlines the general procedure for evaluating the sensing performance of a newly synthesized fluorescent probe.
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Buffer solutions of varying pH or stock solutions of the analyte of interest.
-
Spectrofluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the appropriate buffer or solvent.
-
To each solution, add increasing concentrations of the analyte.
-
Record the fluorescence emission spectrum of each solution after an appropriate incubation time, using a fixed excitation wavelength.
-
Plot the change in fluorescence intensity at the emission maximum against the analyte concentration.
-
From this data, determine the detection limit and binding constant (if applicable).
Application: Bioimaging
Fluorescent probes with good cell permeability and low cytotoxicity can be employed for imaging in living cells.
Experimental Protocol: Live Cell Imaging
Materials:
-
Cultured cells (e.g., HeLa cells).
-
Cell culture medium.
-
Fluorescent probe stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Culture cells on a suitable imaging dish or coverslip.
-
When cells reach the desired confluency, remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a solution of the fluorescent probe in cell culture medium at an optimized concentration and for a specific duration at 37 °C.
-
If the probe is designed to detect a specific analyte, cells may be pre-treated with the analyte.
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
Caption: Workflow for live cell imaging.
Conclusion
The 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold provides a valuable platform for the development of novel fluorescent probes. Through straightforward synthetic modifications, particularly via Suzuki-Miyaura cross-coupling, a diverse library of probes with tailored photophysical properties and sensing capabilities can be generated. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this promising class of fluorophores in various scientific and biomedical applications.
References
- 1. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly fluorescent triazolopyridine–thiophene D–A–D oligomers for efficient pH sensing both in solution and in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly fluorescent triazolopyridine-thiophene D-A-D oligomers for efficient pH sensing both in solution and in the solid state. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Bromo-triazolo[1,5-a]pyridine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of 8-Bromo-triazolo[1,5-a]pyridine via recrystallization.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the recrystallization of 8-Bromo-triazolo[1,5-a]pyridine.
| Question | Answer |
| Why are no crystals forming after the solution has cooled? | This is a frequent issue in recrystallization and can be attributed to several factors: - Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of pure 8-Bromo-triazolo[1,5-a]pyridine. - Excess Solvent: Too much solvent may have been used, preventing the solution from reaching saturation upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Inappropriate Solvent: The chosen solvent may not be suitable for 8-Bromo-triazolo[1,5-a]pyridine. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| The compound has "oiled out" instead of forming crystals. What should I do? | "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of 8-Bromo-triazolo[1,5-a]pyridine is 152-157 °C). To resolve this, add a small amount of additional solvent to the hot solution to ensure the compound remains dissolved, and then allow it to cool more slowly. Seeding the solution as it cools may also encourage crystal formation over oiling. |
| The recrystallized product is colored, but the pure compound should be a yellow crystalline powder. How can I remove the color? | Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. After adding the charcoal, boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of the desired product. |
| What is the expected yield for this recrystallization, and why is my yield low? | A low yield can result from several factors: - Using too much solvent: This is a common cause of low recovery as a significant amount of the product will remain in the mother liquor.[1] - Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the filtration apparatus is pre-heated. - Incomplete crystallization: Cooling the solution for a longer period or in an ice bath can help maximize crystal formation.[1] - Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of the product. |
| How do I choose the best solvent for the recrystallization of 8-Bromo-triazolo[1,5-a]pyridine? | The ideal solvent is one in which 8-Bromo-triazolo[1,5-a]pyridine has high solubility at elevated temperatures and low solubility at room temperature or below. Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) are recommended to identify the optimal solvent or solvent system.[2] The principle of "like dissolves like" suggests that polar solvents may be a good starting point for this polar heterocyclic compound. |
Quantitative Data
A summary of key physical and chemical properties of 8-Bromo-triazolo[1,5-a]pyridine is provided below. Solubility data should be determined experimentally to optimize the recrystallization protocol.
| Property | Value |
| Molecular Formula | C₆H₄BrN₃[3] |
| Molecular Weight | 198.02 g/mol [4] |
| Appearance | Yellow crystalline powder[3] |
| Melting Point | 152-157 °C |
| Purity (Typical) | ≥ 95% (HPLC)[3] |
| Solubility in Water | Data not available; likely low. |
| Solubility in Organic Solvents | Experimental determination required. Good candidates for testing include ethanol, methanol, ethyl acetate, acetone, and toluene.[2] |
Experimental Protocol: Recrystallization of 8-Bromo-triazolo[1,5-a]pyridine
This protocol provides a general methodology for the purification of 8-Bromo-triazolo[1,5-a]pyridine. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude 8-Bromo-triazolo[1,5-a]pyridine into several test tubes.
-
Add a few drops of different solvents to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble or sparingly soluble samples to determine if the compound dissolves at a higher temperature.
-
The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
2. Dissolution:
-
Place the crude 8-Bromo-triazolo[1,5-a]pyridine into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the compound just completely dissolves. Avoid adding an excess of solvent to maximize the yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this process.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Once dry, weigh the crystals and determine the percent recovery.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 8-Bromo-triazolo[1,5-a]pyridine.
Caption: Troubleshooting workflow for the recrystallization of 8-Bromo-triazolo[1,5-a]pyridine.
References
Technical Support Center: Optimizing Suzuki Coupling for 8-Bromo-triazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction of 8-Bromo-triazolo[1,5-a]pyridine is showing low to no yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings involving nitrogen-containing heterocycles like 8-Bromo-triazolo[1,5-a]pyridine are often due to a few critical factors. Begin with a systematic check of the following:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation. Ensure your boronic acid or ester is fresh and has been stored under appropriate conditions (cool, dry, and inert atmosphere). Consider using more stable boronic esters, such as pinacol esters, if you suspect degradation of the corresponding acid.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or those that have been stored correctly under an inert atmosphere.
-
-
Reaction Setup:
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.
-
Solvent and Base Purity: Use anhydrous and high-purity solvents and bases.
-
Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
A2: Side reactions are common in Suzuki couplings. Here’s how to address them:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Mitigation: Rigorous degassing of all solvents and the reaction mixture is the most critical step. Employing freeze-pump-thaw cycles or sparging with an inert gas for an extended period can significantly reduce oxygen levels. Using a Pd(0) catalyst source directly can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[4]
-
-
Debromination (Protodehalogenation): The replacement of the bromine atom on the triazolo[1,5-a]pyridine ring with a hydrogen atom can be a significant side reaction.
-
Mitigation: This can be influenced by the choice of base, solvent, and temperature. Screening different bases and ensuring anhydrous conditions may help. Additionally, optimizing the reaction time to avoid prolonged heating after the main reaction is complete can minimize this side reaction. For some heteroaryl bromides, the combination of a specific palladium catalyst and ligand can suppress debromination. For instance, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in similar systems.[1]
-
Q3: The reaction is sluggish and does not go to completion, leaving unreacted starting material. What adjustments can I make?
A3: Incomplete conversion can be addressed by systematically optimizing the reaction parameters:
-
Catalyst and Ligand: The lone pair of electrons on the nitrogen atoms of the triazolopyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can stabilize the active palladium species and prevent coordination.[5] For challenging couplings, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be beneficial.[5]
-
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.
-
Recommendation: The strength and solubility of the base are critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging substrates.[6]
-
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or DMF, often in a mixture with water, are commonly used. The choice of solvent should be optimized to ensure all components are sufficiently soluble at the reaction temperature.
-
-
Temperature: Increasing the reaction temperature can often improve the rate and overall conversion. Many Suzuki couplings are performed at elevated temperatures, typically in the range of 80-120 °C.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 8-Bromo-triazolo[1,5-a]pyridine.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivation/Inhibition | 1. Switch Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to prevent catalyst inhibition by the nitrogen heterocycle. 2. Increase Catalyst Loading: Cautiously increase the catalyst loading from 1-2 mol% to 3-5 mol%. 3. Use a Pre-formed Catalyst: Consider using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) for better reproducibility. |
| Ineffective Transmetalation | 1. Screen Bases: Test a range of bases from weaker (e.g., Na₂CO₃, K₂CO₃) to stronger (e.g., K₃PO₄, Cs₂CO₃). The optimal base can be substrate-dependent. 2. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable and can sometimes facilitate transmetalation. |
| Poor Solubility of Reagents | 1. Solvent Screening: Test different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). 2. Increase Temperature: Gradually increase the reaction temperature to improve solubility. |
| Protodeboronation of Boronic Acid | 1. Use Boronic Esters: Switch to more stable boronic esters (e.g., pinacol esters). 2. Anhydrous Conditions: If using a non-aqueous protocol, ensure all reagents and solvents are strictly anhydrous. 3. Milder Base: A weaker base might reduce the rate of protodeboronation. |
| Inadequate Degassing | 1. Improve Degassing Technique: Use at least three freeze-pump-thaw cycles or sparge solvents with an inert gas for 30-60 minutes. 2. Maintain Inert Atmosphere: Ensure a positive pressure of inert gas throughout the reaction setup. |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | 1. Rigorous Degassing: As mentioned above, this is the most critical step. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling. |
| Debromination of Starting Material | Hydride sources in the reaction mixture or a competing catalytic cycle. | 1. Optimize Reaction Time: Avoid unnecessarily long reaction times. 2. Screen Catalysts/Ligands: Some catalyst systems are more prone to this side reaction than others. |
Data Presentation: Starting Points for Optimization
The following tables summarize suggested starting conditions for the Suzuki coupling of 8-Bromo-triazolo[1,5-a]pyridine with various arylboronic acids, based on successful couplings of similar heteroaromatic systems. Note: These are starting points and may require further optimization for your specific substrate and desired outcome.
Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Potential Outcome |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | A standard starting point, but may suffer from low yield due to catalyst inhibition. |
| Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 110 | Bulky, electron-rich ligand may improve yield by preventing catalyst inhibition. |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 120 | Often effective for heteroaromatic couplings. |
| XPhos Pd G3 (3) | - | K₃PO₄ (2) | 2-MeTHF | 100 | A robust pre-catalyst that can be effective for challenging substrates. |
Table 2: Suggested Base and Solvent Combinations for Optimization
| Base (2 equivalents) | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | A common and often effective combination. |
| K₃PO₄ | Toluene/H₂O (2:1) | 110 | A stronger base that can be beneficial for less reactive substrates. |
| Cs₂CO₃ | DMF | 120 | Good for substrates with poor solubility in other solvents. |
| KF | THF | 80 | A milder base, useful if the substrate is base-sensitive. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 8-Bromo-triazolo[1,5-a]pyridine
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 8-Bromo-triazolo[1,5-a]pyridine (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Degassing: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Sparge the resulting suspension with the inert gas for a further 15-20 minutes. Subsequently, add the palladium catalyst and ligand (if separate) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Mandatory Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yields in reactions with 8-Bromo-triazolo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 8-Bromo-triazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common issues leading to low product yields.
FAQ 1: I am seeing a low yield in my Suzuki-Miyaura coupling reaction with 8-Bromo-triazolo[1,5-a]pyridine. What are the common causes and how can I improve it?
Low yields in Suzuki-Miyaura coupling reactions with this substrate are often traced back to catalyst inhibition, suboptimal reaction conditions, or the formation of side products. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can help stabilize the active palladium species and prevent pyridine coordination.[1]
-
Recommendation: Screen different palladium sources and ligands. Consider using pre-formed palladium catalysts that are more resistant to inhibition.[1] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a catalyst system with bulky biaryl phosphine ligands such as SPhos or XPhos.[1] Increasing the catalyst loading (e.g., from 3 mol% to 5 mol%) may also be beneficial.[1]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid derivative.[1]
-
Solvent and Temperature: The solvent affects the solubility of reactants and the reaction kinetics.
-
Recommendation: Employ anhydrous solvents to minimize protodeborylation of the boronic acid.[1] Common solvents for Suzuki couplings include dioxane, toluene, and DMF. A solvent screen can help identify the optimal choice for your specific substrates. The reaction temperature should also be optimized; monitor the reaction by TLC to avoid thermal decomposition of starting materials or products.[3]
-
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the starting material.[1]
Quantitative Data Summary: Suzuki-Miyaura Coupling Optimization
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 84 | [2] |
| 2 | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | Moderate | [2] |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane | 110 | 9 (product), 91 (debrominated) | [4] |
| 4 | XPhosPdG2 | XPhos | K₂CO₃ | Dioxane | 110 | Good to Excellent | [4][5] |
FAQ 2: My Buchwald-Hartwig amination reaction is giving a poor yield. What should I troubleshoot?
Similar to Suzuki couplings, low yields in Buchwald-Hartwig aminations involving 8-Bromo-triazolo[1,5-a]pyridine can be due to catalyst inhibition and suboptimal reaction parameters. The nature of the amine coupling partner can also significantly influence the reaction outcome.
Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of palladium precursor and ligand is paramount for a successful C-N bond formation.
-
Recommendation: Sterically hindered, electron-rich phosphine ligands are generally preferred. XPhos has been shown to be a highly effective ligand for this type of transformation.[6] The use of pre-catalysts can also lead to more consistent results.
-
-
Base and Solvent Compatibility: The base is critical for the deprotonation of the amine and regeneration of the catalyst.
-
Recommendation: Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are commonly used.[7] The choice of solvent is often linked to the base; for instance, toluene is frequently paired with NaOtBu. A screen of different base/solvent combinations is advisable. For base-sensitive substrates, milder and soluble organic bases like DBU could be explored.[8]
-
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[3] Prolonged reaction times at high temperatures can lead to product degradation.
-
-
Purity of Reactants: The purity of the starting materials, especially the amine, is crucial.
-
Recommendation: Ensure all reactants are pure and dry. The presence of water can negatively impact the reaction.
-
Quantitative Data Summary: Buchwald-Hartwig Amination Optimization
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
| 1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 91 (conversion) | [6] |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Low Conversion | [6] |
| 3 | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | RT to 65 | 80 (yield) | [7] |
| 4 | XantPhos Pd G3 | XantPhos | DBU | Toluene/DMF | Elevated | - | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general starting point; optimization of specific parameters is recommended.
-
To an oven-dried reaction vessel, add 8-Bromo-triazolo[1,5-a]pyridine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., XPhosPdG2, 2-5 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general starting point; optimization of specific parameters is recommended.
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a ligand like XPhos, 1-5 mol%) and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Add 8-Bromo-triazolo[1,5-a]pyridine (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction (e.g., with aqueous NH₄Cl), and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting guide for low-yield Buchwald-Hartwig amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Palladium-Catalyzed Reactions of 8-Bromo-triazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-triazolo[1,5-a]pyridine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during palladium-catalyzed cross-coupling reactions with 8-Bromo-triazolo[1,5-a]pyridine?
The most prevalent side reactions are hydrodehalogenation (protodebromination), homocoupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling), and in some cases, catalyst deactivation. The triazolopyridine core can also potentially coordinate to the palladium center, influencing the catalytic cycle.
Q2: My Suzuki-Miyaura coupling reaction with 8-Bromo-triazolo[1,5-a]pyridine is showing a significant amount of the debrominated starting material, triazolo[1,5-a]pyridine. What is causing this?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[1][2][3] This occurs when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture instead of the desired coupling partner. Potential hydrogen sources include water, alcohols (if used as solvent), or even the amine base in Buchwald-Hartwig reactions. The choice of phosphine ligand can also influence the rate of reductive dehalogenation.[3]
Q3: I am observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[2][4][5][6] This side reaction can be minimized by thoroughly degassing the reaction mixture and using a pre-catalyst that is readily reduced to the active Pd(0) species. Using the appropriate stoichiometry of reagents and a suitable base is also crucial.
Q4: My Buchwald-Hartwig amination of 8-Bromo-triazolo[1,5-a]pyridine is giving low yields. What are the likely causes?
Low yields in Buchwald-Hartwig aminations can be attributed to several factors. In addition to hydrodehalogenation of the starting material, competitive binding of the amine or the triazolopyridine nitrogen to the palladium center can inhibit the catalytic cycle. The choice of base and ligand is critical for an efficient reaction.[1][3][7][8] Sterically hindered phosphine ligands are often employed to promote the desired C-N bond formation.[3]
Q5: Are there any specific challenges associated with the Sonogashira coupling of 8-Bromo-triazolo[1,5-a]pyridine?
Sonogashira couplings with nitrogen-containing heterocycles can sometimes be challenging. Potential issues include the homocoupling of the terminal alkyne (Glaser coupling) and catalyst inhibition.[9] The basicity of the reaction medium and the choice of copper co-catalyst (or copper-free conditions) can significantly impact the outcome.[10][11]
Troubleshooting Guides
Issue 1: Predominance of Hydrodehalogenation Product
| Symptom | Possible Cause | Troubleshooting Steps |
| High percentage of triazolo[1,5-a]pyridine in the crude reaction mixture. | 1. Presence of protic impurities (e.g., water). 2. Inappropriate solvent or base. 3. Suboptimal ligand choice. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a non-protic, anhydrous solvent (e.g., dioxane, toluene). 3. Switch to a more sterically hindered phosphine ligand (e.g., XPhos, SPhos) which can favor reductive elimination over β-hydride elimination pathways that can lead to dehalogenation.[3] 4. Use a non-coordinating, strong base like Cs₂CO₃ or K₃PO₄. |
Issue 2: Formation of Boronic Acid Homocoupling Product (Suzuki-Miyaura)
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of the biaryl derived from the boronic acid. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). 3. Inappropriate base or solvent. | 1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[2] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that is easily reduced. 3. Use a base that is strong enough to promote transmetalation but does not accelerate homocoupling. K₃PO₄ is often a good choice. 4. Ensure an appropriate stoichiometry of the boronic acid (typically 1.1-1.5 equivalents). |
Issue 3: Low Conversion or Stalled Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of 8-Bromo-triazolo[1,5-a]pyridine. | 1. Catalyst deactivation or poisoning. 2. Insufficiently active catalyst system. 3. Low reaction temperature. | 1. Ensure high purity of all reagents. Potential coordination of the triazolopyridine nitrogen to the palladium may inhibit catalysis; a ligand that binds more strongly to palladium may be required. 2. Screen different palladium pre-catalysts and phosphine ligands. For electron-rich heterocycles, bulky, electron-rich phosphine ligands are often more effective. 3. Increase the reaction temperature in increments of 10-20 °C. 4. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 8-Bromo-triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
The vessel is sealed with a septum and evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side pathways.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 8-Bromo-triazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 8-Bromo-triazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 8-Bromo-triazolo[1,5-a]pyridine?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Isomeric Byproducts: Regioisomers formed during the bromination or cyclization steps.
-
Di-brominated Species: Over-bromination of the pyridine ring can lead to the formation of di-bromo-triazolo[1,5-a]pyridine.
-
Hydrolysis Products: If water is present during the reaction or work-up, hydrolysis of intermediates or the final product can occur.
-
Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.
Q2: What is the recommended first step for purifying crude 8-Bromo-triazolo[1,5-a]pyridine?
A2: A simple solvent wash or trituration is often a good initial step to remove highly soluble impurities and some colored byproducts. Suspending the crude solid in a suitable solvent (e.g., cold diethyl ether or ethyl acetate), stirring, and then filtering can significantly improve the purity before proceeding to more rigorous methods like column chromatography or recrystallization.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid assessment of the number of components in a mixture and helps in optimizing solvent systems for column chromatography. Staining with a visualizing agent such as potassium permanganate or iodine may be necessary if the compounds are not UV-active.
Q4: My purified 8-Bromo-triazolo[1,5-a]pyridine is still showing a broad melting point range. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. Repeating the purification step (recrystallization or column chromatography) is recommended. If the melting point does not sharpen, consider the possibility of isomeric impurities that are difficult to separate. In such cases, alternative chromatographic conditions or a different recrystallization solvent system may be required.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| No separation of spots on TLC. | The solvent system is either too polar or not polar enough. | Systematically vary the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. A good starting point for many nitrogen-containing heterocycles is a mixture of hexane and ethyl acetate. |
| The compound is streaking on the TLC plate. | The compound may be too polar for the chosen solvent system, or it might be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like pyridines, adding a small percentage of triethylamine (0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If a significant increase in polarity is required, consider switching to a more polar solvent system, for example, from hexane/ethyl acetate to dichloromethane/methanol. |
| Poor separation between the product and an impurity. | The selectivity of the solvent system is not optimal. | Try a different combination of solvents with similar polarity but different chemical properties. For instance, replace ethyl acetate with acetone or dichloromethane with chloroform. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for the compound at elevated temperatures. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) to find a suitable one. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try a lower-boiling point solvent. Ensure the cooling process is slow to allow for proper crystal lattice formation. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. |
| Low recovery of the purified product. | Too much solvent was used for dissolution, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility and maximize crystal formation. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Adsorbent: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent Selection: Determine a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude 8-Bromo-triazolo[1,5-a]pyridine in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start with the initial, less polar eluent. Gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Bromo-triazolo[1,5-a]pyridine.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Cool the solution to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling. Common solvents to test include ethanol, isopropanol, acetonitrile, and toluene.
-
Dissolution: Place the crude 8-Bromo-triazolo[1,5-a]pyridine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for Crude 8-Bromo-triazolo[1,5-a]pyridine
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Solvent Wash | 85-95% | >90% | Quick, simple, removes highly soluble impurities. | May not remove structurally similar impurities. |
| Recrystallization | >98% | 60-85% | Can yield highly pure crystalline material, scalable. | Requires finding a suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | >99% | 50-80% | Excellent for separating complex mixtures and isomers. | Can be time-consuming, requires larger volumes of solvent, may be difficult to scale up. |
Note: The purity and yield values are illustrative and can vary significantly depending on the initial purity of the crude material and the specific experimental conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 8-Bromo-triazolo[1,5-a]pyridine.
Caption: Relationship between impurity types and effective purification methods.
Degradation pathways of 8-Bromo-triazolo[1,5-a]pyridine under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 8-Bromo-triazolo[1,5-a]pyridine under acidic and basic conditions. The information is presented through troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in experimental design and interpretation.
Troubleshooting Guides
This section addresses common issues that may arise during the forced degradation studies of 8-Bromo-triazolo[1,5-a]pyridine.
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stressed conditions. | The compound is highly stable under the applied conditions. | Increase the stress level (e.g., higher acid/base concentration, higher temperature, longer exposure time). A target degradation of 5-20% is often recommended for method validation.[1][2] |
| Analytical method is not stability-indicating. | The analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Method development and validation are crucial. | |
| Inappropriate solvent. | Ensure the compound is fully dissolved and that the solvent itself does not interfere with the degradation process or analysis. | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Degradation products are not being detected. | Degradants may not have a chromophore, making them undetectable by UV-Vis. Use a mass spectrometer (LC-MS) for detection.[3] |
| Degradation products are volatile. | Use appropriate sample handling and injection techniques to minimize the loss of volatile compounds. | |
| Adsorption of compound or degradants onto container surfaces. | Use inert materials for vials and containers (e.g., silanized glass). | |
| Inconsistent or irreproducible results. | Lack of precise control over experimental parameters. | Ensure accurate control of temperature, pH, and concentration of reagents. Use calibrated equipment. |
| Sample preparation variability. | Standardize all sample preparation steps, including dilution and neutralization. | |
| Formation of unexpected degradation products. | Interaction with excipients or impurities. | Conduct forced degradation on the pure drug substance as well as the formulated product to distinguish between intrinsic degradation and interactions.[2] |
| Complex secondary degradation reactions. | Analyze samples at multiple time points to understand the degradation pathway and identify primary and secondary degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 8-Bromo-triazolo[1,5-a]pyridine under acidic conditions?
A1: Under acidic conditions, the triazolo[1,5-a]pyridine ring system may be susceptible to hydrolysis. The initial step is likely protonation of one of the nitrogen atoms, which activates the ring towards nucleophilic attack by water. This can lead to the opening of the triazole ring, potentially forming a substituted aminopyridine derivative. The C-Br bond is generally stable to acid hydrolysis but can be cleaved under more forcing conditions.
Q2: What are the expected degradation products under basic conditions?
A2: In basic media, the degradation is likely initiated by nucleophilic attack of a hydroxide ion. This could lead to cleavage of the pyridine or triazole ring. The bromo substituent at the 8-position may also be susceptible to nucleophilic aromatic substitution by a hydroxide ion, particularly at elevated temperatures, to form the corresponding 8-hydroxy derivative.
Q3: How does the bromo substituent influence the degradation of the triazolo[1,5-a]pyridine ring?
A3: The electron-withdrawing nature of the bromine atom can influence the electron density of the fused ring system, potentially affecting the sites of protonation or nucleophilic attack. This can alter the rate and pathway of degradation compared to the unsubstituted parent compound.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating the parent compound from its degradation products and quantifying them. For the identification and structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural confirmation of isolated degradation products.
Q5: Are there any general guidelines for setting up forced degradation studies?
A5: Yes, forced degradation studies are typically conducted under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[4][5] For acid and base hydrolysis, common conditions involve using 0.1 M to 1 M HCl or NaOH at room temperature or elevated temperatures (e.g., 60-80 °C).[1] The extent of degradation should be targeted to be between 5-20% to ensure that the analytical method can adequately resolve the degradation products from the parent drug.[1][2]
Degradation Data Summary
The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies on 8-Bromo-triazolo[1,5-a]pyridine. This data is for illustrative purposes only and should be confirmed by experimental investigation.
Table 1: Acidic Degradation of 8-Bromo-triazolo[1,5-a]pyridine in 0.1 M HCl at 80°C
| Time (hours) | Parent Compound (%) | Degradation Product A (%) | Degradation Product B (%) | Total (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 3.1 | 1.5 | 99.8 |
| 4 | 90.5 | 5.8 | 2.6 | 98.9 |
| 8 | 82.1 | 10.2 | 4.5 | 96.8 |
| 24 | 65.3 | 20.1 | 9.8 | 95.2 |
Table 2: Basic Degradation of 8-Bromo-triazolo[1,5-a]pyridine in 0.1 M NaOH at 80°C
| Time (hours) | Parent Compound (%) | Degradation Product C (%) | Degradation Product D (%) | Total (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 92.8 | 4.5 | 2.2 | 99.5 |
| 4 | 86.1 | 8.2 | 4.1 | 98.4 |
| 8 | 75.4 | 14.3 | 7.9 | 97.6 |
| 24 | 58.9 | 25.6 | 13.5 | 98.0 |
Experimental Protocols
Protocol 1: Acidic Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of 8-Bromo-triazolo[1,5-a]pyridine in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Stress Condition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.2 M HCl. Make up the volume to 10 mL with a 50:50 mixture of the organic solvent and water to achieve a final HCl concentration of 0.1 M.
-
Incubation: Place the flask in a thermostatically controlled water bath at 80°C.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Dilute the neutralized sample to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Basic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Bromo-triazolo[1,5-a]pyridine as described in Protocol 1.
-
Stress Condition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.2 M NaOH. Make up the volume to 10 mL with a 50:50 mixture of the organic solvent and water to achieve a final NaOH concentration of 0.1 M.
-
Incubation: Place the flask in a thermostatically controlled water bath at 80°C.
-
Sampling: Withdraw aliquots at the same time intervals as in the acidic study.
-
Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the neutralized sample and analyze by HPLC.
Visualizations
The following diagrams illustrate the potential degradation pathways and a general experimental workflow.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. q1scientific.com [q1scientific.com]
- 3. hovione.com [hovione.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions with 8-Bromo-triazolo[1,5-a]pyridine
Technical Support Center: Improving Regioselectivity of Reactions with 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-[1][2]triazolo[1,5-a]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter during your experiments, with a focus on improving the regioselectivity of palladium-catalyzed cross-coupling reactions and other functionalization methods.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive positions on the 8-Bromo-[1][2]triazolo[1,5-a]pyridine scaffold?
A1: The 8-Bromo-[1][2]triazolo[1,5-a]pyridine ring system has several positions susceptible to reaction, with reactivity being highly dependent on the reaction conditions. The primary sites for functionalization are:
-
C8-Position: The bromine atom at this position is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
-
C7-Position: This position is susceptible to direct C-H activation/functionalization, particularly under palladium catalysis. Competition between C8-coupling and C7-C-H activation can be a significant challenge.
-
Other Positions (e.g., C5): While less common, functionalization at other positions on the pyridine ring can occur, often as minor byproducts, depending on the reaction mechanism and directing groups.
Q2: Why am I observing a mixture of products in my cross-coupling reaction?
A2: Achieving high regioselectivity can be challenging due to the potential for competing reactions. A mixture of products often arises from:
-
Concurrent C-Br Coupling and C-H Activation: The conditions for palladium-catalyzed cross-coupling at the C8-bromo position can also promote C-H activation and subsequent functionalization at the C7 position.
-
Debromination: Reductive dehalogenation of the starting material can lead to the formation of the unsubstituted triazolo[1,5-a]pyridine, which can then undergo C-H functionalization at various positions.
-
Homocoupling: Self-coupling of the organometallic reagent (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can lead to undesired homodimers.
Q3: How can I favor C8-cross-coupling over C7 C-H activation?
A3: Selectivity can often be tuned by careful selection of the catalyst, ligands, and reaction conditions. Generally, to favor C8-cross-coupling:
-
Use milder reaction conditions: Lower temperatures and shorter reaction times can often disfavor the higher activation energy pathway of C-H activation.
-
Choose appropriate ligands: Bulky, electron-rich phosphine ligands can sometimes favor the oxidative addition step at the C-Br bond over C-H insertion.
-
Control stoichiometry: Using a slight excess of the coupling partner for the C-Br bond can help drive that reaction to completion before significant C-H activation occurs.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low yield of the desired C8-arylated product and formation of debrominated or C7-arylated byproducts.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} endot Caption: Catalytic cycle for the Suzuki-Miyaura coupling at the C8 position.
| Parameter | Potential Problem | Troubleshooting Suggestion | Expected Outcome |
| Catalyst/Ligand | Low catalyst activity or selectivity. | Switch to a more active catalyst system. For example, if using Pd(PPh₃)₄ with low yield, try a pre-catalyst with a bulky, electron-rich ligand like XPhos or SPhos. | Increased yield of the C8-coupled product and reduced side reactions. |
| Base | Incomplete reaction or side reactions due to base strength. | If using a strong base like Cs₂CO₃ and observing decomposition, switch to a milder base like K₂CO₃ or K₃PO₄. | Cleaner reaction profile with higher selectivity for the desired product. |
| Solvent | Poor solubility of reagents or catalyst deactivation. | A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective. Ensure the solvent is properly degassed. | Improved reaction rates and yields. |
| Temperature | High temperatures can promote C-H activation and debromination. | Run the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. | Increased regioselectivity for C8-coupling. |
Sonogashira Coupling
Issue: Low yield of the C8-alkynylated product, significant homocoupling of the alkyne (Glaser coupling), and/or debromination.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} endot Caption: Catalytic cycles for the Sonogashira coupling reaction.
| Parameter | Potential Problem | Troubleshooting Suggestion | Expected Outcome |
| Copper Co-catalyst | Excessive homocoupling of the alkyne. | Reduce the amount of CuI to 1-2 mol%. In some cases, a copper-free Sonogashira protocol can be employed. | Minimized formation of the alkyne dimer. |
| Base | Insufficiently basic to deprotonate the alkyne effectively. | Use a stronger amine base like diisopropylethylamine (DIPEA) or piperidine. | Improved reaction rate and yield. |
| Solvent | Reaction stalling or low yield. | Ensure the solvent (e.g., THF, DMF) is anhydrous and thoroughly degassed to prevent catalyst deactivation. | More consistent and higher yields. |
| Atmosphere | Oxygen can promote the Glaser coupling. | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. | Significantly reduced homocoupling byproducts. |
Heck Coupling
Issue: Poor regioselectivity of alkene insertion and low yields.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} endot Caption: Simplified catalytic cycle of the Heck reaction.
| Parameter | Potential Problem | Troubleshooting Suggestion | Expected Outcome |
| Catalyst/Ligand | Low reactivity with the C-Br bond. | Use a phosphine-free catalyst system like Pd(OAc)₂ or a palladacycle, which can be more effective for Heck reactions. | Improved conversion of the starting material. |
| Base | Slow reaction or catalyst decomposition. | An inorganic base such as K₂CO₃ or Cs₂CO₃ can sometimes be more effective than amine bases. | Higher yields and a more stable catalytic system. |
| Solvent | Low reaction rates. | Use a high-boiling polar aprotic solvent like DMF, DMAc, or NMP to allow for higher reaction temperatures. | Faster reaction times and improved yields. |
| Additives | Catalyst deactivation. | The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction efficiency. | Enhanced reaction rates and yields. |
Buchwald-Hartwig Amination
Issue: Low conversion or decomposition of the starting material.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} endot Caption: Catalytic cycle for the Buchwald-Hartwig amination.
| Parameter | Potential Problem | Troubleshooting Suggestion | Expected Outcome |
| Ligand | The catalyst is not active enough for the amination. | Screen a range of bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos. | Identification of a ligand that promotes efficient C-N bond formation. |
| Base | The base is not strong enough to deprotonate the amine or is causing substrate degradation. | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. | Improved reaction rates and yields. |
| Solvent | The reaction is sluggish. | Anhydrous toluene or dioxane are commonly used and effective solvents. | A more efficient reaction. |
| Temperature | The reaction does not proceed at lower temperatures. | Gradually increase the temperature, but monitor for decomposition. Microwave heating can sometimes be beneficial. | Increased reaction rate and conversion. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated Triazolopyridine Derivative[4]
This protocol is adapted from a reported procedure for a similar substrate and serves as a starting point for the functionalization of 8-Bromo-[1][2]triazolo[1,5-a]pyridine.[3]
dot graph LR { subgraph "Experimental Workflow" direction=TB; A[Combine Reactants] --> B[Degas]; B --> C[Heat and Stir]; C --> D[Monitor Reaction]; D --> E[Work-up]; E --> F[Purification]; end
} endot Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a reaction vessel, combine 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), the desired arylboronic acid (2.0 eq.), Pd(PPh₃)₄ (0.1 eq.), and K₂CO₃ (1.5 eq.).[3]
-
Solvent Addition and Degassing: Add degassed ethanol to the vessel.[3]
-
Reaction: Stir the reaction mixture at 80 °C for 12 hours.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with brine.[3]
-
Extraction: Extract the aqueous layer with dichloromethane.[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
This is a general protocol that can be adapted for 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
-
Reaction Setup: To a solution of 8-Bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent (e.g., THF), add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and an amine base such as diisopropylamine (7.0 eq) under an inert atmosphere.[1]
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.[1]
-
Work-up: Dilute the reaction mixture with an etheral solvent and filter through a pad of celite, washing with the same solvent.[1]
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]
-
Purification: Purify the crude product by flash column chromatography.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Always consult relevant literature and perform small-scale test reactions before scaling up.
Technical Support Center: Catalyst Poisoning in Reactions Involving 8-Bromo-triazolo[1,5-a]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in cross-coupling reactions involving 8-Bromo-triazolo[1,5-a]pyridine.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with 8-Bromo-triazolo[1,5-a]pyridine that may be related to catalyst deactivation.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: Catalyst poisoning by the triazolopyridine nitrogen. The lone pair of electrons on the nitrogen atoms of the triazolo[1,5-a]pyridine ring system can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalytic species and halting the catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles.[1]
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the active Pd(0) species and sterically hinder the coordination of the triazolopyridine nitrogen to the palladium center.
-
Catalyst Pre-activation: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species before the introduction of the 8-Bromo-triazolo[1,5-a]pyridine substrate.
-
Use of Additives: Consider the addition of a Lewis acid or a sacrificial agent that can coordinate to the nitrogen atoms of the substrate, thereby preventing it from poisoning the palladium catalyst. Trimethyl borate has been shown to prevent catalyst poisoning by heteroatomic units in some Suzuki-Miyaura cross-coupling reactions.
-
Slow Addition: A slow, continuous addition of the 8-Bromo-triazolo[1,5-a]pyridine substrate can help maintain a low concentration in the reaction mixture, minimizing its inhibitory effect on the catalyst.
-
Issue 2: Reaction Starts but Stalls Before Completion
-
Possible Cause: Gradual catalyst deactivation or fouling. This can occur due to the slow formation of inactive palladium complexes or the deposition of byproducts on the catalyst surface.
-
Troubleshooting Steps:
-
Incremental Catalyst Addition: In some cases, adding a small additional portion of the catalyst and/or ligand midway through the reaction can help to restart the catalytic cycle.
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is crucial to find an optimal temperature that balances reactivity and catalyst stability. A temperature screening is recommended.
-
Ensure Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands.
-
Issue 3: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
-
Possible Cause: Suboptimal reaction conditions leading to undesired side reactions. Homocoupling of boronic acids in Suzuki reactions can be promoted by the presence of oxygen, while dehalogenation can be favored by certain bases and high temperatures.
-
Troubleshooting Steps:
-
Degas Solvents and Reagents: Thoroughly degas all solvents and aqueous solutions to minimize the presence of dissolved oxygen, which can promote the homocoupling of boronic acids.
-
Choice of Base: The strength and type of base can significantly influence the reaction outcome. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended to find one that promotes the desired cross-coupling without favoring side reactions.
-
Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can affect the stability and activity of the catalyst. An excess of ligand is often used to prevent catalyst agglomeration and decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst poisoning in my reaction with 8-Bromo-triazolo[1,5-a]pyridine?
A1: Signs of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
The need for higher catalyst loading to achieve the desired conversion compared to less challenging substrates.
-
A change in the color of the reaction mixture, often to a darker color or the formation of a black precipitate (palladium black), which indicates catalyst decomposition and agglomeration.
Q2: Which palladium-catalyzed cross-coupling reactions are most susceptible to poisoning by 8-Bromo-triazolo[1,5-a]pyridine?
A2: Reactions that are sensitive to the electronic properties of the substrate and the stability of the catalytic intermediates are particularly susceptible. This includes, but is not limited to, the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The nitrogen atoms in the triazolopyridine ring can interfere with any of the steps in the catalytic cycles of these reactions.
Q3: Can I reuse my palladium catalyst after a reaction with 8-Bromo-triazolo[1,5-a]pyridine?
A3: Reusability is challenging and depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the extent of poisoning. For homogeneous catalysts, recovery is often impractical. For heterogeneous catalysts, poisoning is often irreversible. However, washing the catalyst with a suitable solvent to remove adsorbed species might restore some activity, but a significant decrease in performance is expected in subsequent runs.
Q4: Are there any specific impurities in my 8-Bromo-triazolo[1,5-a]pyridine starting material that I should be concerned about?
A4: Yes, impurities from the synthesis of 8-Bromo-triazolo[1,5-a]pyridine can also act as catalyst poisons. Common culprits include residual sulfur-containing reagents, other nitrogenous bases, or halide ions. It is highly recommended to use starting material of the highest possible purity.
Q5: How does the choice of solvent affect catalyst poisoning?
A5: The solvent can influence the stability of the catalytic complex and the solubility of the reactants and the catalyst. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. The choice of solvent can impact the rate of catalyst deactivation, so a solvent screen can be a valuable optimization step.
Quantitative Data on Catalyst Performance
The following tables summarize representative quantitative data for Suzuki-Miyaura and Sonogashira coupling reactions with substrates analogous to 8-Bromo-triazolo[1,5-a]pyridine. This data is intended to provide a comparative overview to guide your selection of reaction conditions. Actual results with 8-Bromo-triazolo[1,5-a]pyridine may vary.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 78 |
| 4 | XPhos Pd G2 (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 8 | 92 |
Table 2: Illustrative Data for Sonogashira Coupling of Heteroaryl Bromides
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | 5 | - | Et₃N | Toluene | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2.5) | - | 2,2'-bipyridine (10) | Cs₂CO₃ | DCM | 50 | 12 | 99 |
| 3 | Pd(PPh₃)₄ (5) | 10 | - | Et₃N | DMF | 80 | 6 | 88 |
| 4 | Pd(OAc)₂ (3) | - | XPhos (6) | Cs₂CO₃ | DMF | 100 | 4 | 95 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vessel, add 8-Bromo-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) under the inert atmosphere.
-
Add the anhydrous and degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Sonogashira Coupling Reaction:
-
In a sealed tube, combine 8-Bromo-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous and degassed solvent (e.g., toluene, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
Caption: Catalyst poisoning by 8-Bromo-triazolo[1,5-a]pyridine.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
Technical Support Center: Scaling Up the Synthesis of 8-Bromo-triazolo[1,5-a]pyridine
Technical Support Center: Scaling Up the Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine?
A1: Scaling up this synthesis can present several challenges that are often not observed at the lab scale. These include:
-
Reduced Yields: Reactions that are high-yielding on a small scale may experience a significant drop in yield upon scale-up.
-
Increased Reaction Times: Changes in reaction kinetics can lead to longer completion times.
-
Exotherm Control: The reaction can be exothermic, and on a larger scale, heat dissipation becomes a critical factor for safety and product quality.
-
Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized concentration gradients, resulting in the formation of side products and reduced product quality.
-
Changes in Impurity Profiles: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.
-
Product Isolation and Purification: Isolating and purifying large quantities of the product can be challenging and may require the development of new, scalable purification methods.[1]
Q2: How can I improve the yield and shorten the reaction time for the scaled-up synthesis?
A2: Several strategies can be employed to enhance the efficiency of the scaled-up synthesis:
-
Catalyst Optimization: The choice of catalyst can significantly impact the reaction. While some methods are catalyst-free, for others, screening different catalysts or optimizing the catalyst loading can be beneficial.
-
Solvent Selection: The solvent plays a crucial role in reaction kinetics and the solubility of reactants and intermediates. A systematic screening of solvents is often necessary when scaling up.
-
Alternative Energy Sources: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of related triazolopyridine compounds.[3]
-
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, shorter reaction times, and a safer process.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions. This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.
-
Reagent Handling: Some reagents used in pyridine synthesis can be hazardous and require appropriate handling procedures and engineering controls.
-
Pressure Management: If the reaction generates gaseous byproducts, it can lead to a pressure buildup in a closed system. Proper venting and pressure relief systems are essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective starting materials. | Ensure the purity and reactivity of the starting 2-amino-3-bromopyridine and the cyclizing agent. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For thermally sensitive steps, ensure the temperature does not exceed the recommended range. For reactions requiring heating, ensure uniform and adequate heat distribution. | |
| Inefficient mixing. | In larger reactors, ensure the stirring speed is sufficient to maintain a homogeneous mixture. Consider using baffles or different impeller designs to improve mixing. | |
| Formation of Significant Side Products | Localized "hot spots" due to poor heat dissipation. | Improve reactor cooling and mixing. Consider adding reagents at a slower rate to control the exotherm. |
| Incorrect stoichiometry of reagents. | Carefully control the addition of all reagents to maintain the optimal stoichiometric ratio throughout the reaction. | |
| Presence of impurities in starting materials. | Use highly pure starting materials. Impurities can sometimes catalyze side reactions. | |
| Difficult Product Purification | Product is an oil or difficult to crystallize. | Try different crystallization solvents or solvent mixtures. If crystallization fails, consider purification by column chromatography. |
| Persistent pyridine solvent in the final product. | After initial evaporation, co-evaporate with a high-boiling point solvent like toluene multiple times.[4] For products stable in acidic conditions, an acid wash (e.g., with 1M HCl) can be used to protonate and extract the pyridine into an aqueous layer.[4][5] A wash with an aqueous copper(II) sulfate solution can also be effective, as pyridine forms a water-soluble complex with copper.[4][5][6] | |
| Product Instability | The product may be sensitive to moisture or air. | Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator. Some related heterocyclic compounds are noted to be sensitive to moisture.[7] |
Experimental Protocols
Method 1: One-Pot Microwave-Assisted Synthesis
This method is adapted from procedures for related triazolopyridine syntheses and offers a potentially faster and more efficient route.[3][7]
Diagram of the Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
Procedure:
-
In an oven-dried microwave vial, combine 2-amino-3-bromopyridine (1.0 equiv.) and a suitable acyl hydrazide (e.g., benzohydrazide, 2.0 equiv.).
-
Add dry toluene as the solvent.
-
Seal the reaction vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140°C and maintain this temperature for the required reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Directly purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method 2: Conventional Thermal Synthesis
This method follows a more traditional approach and may be more suitable for larger scale reactions where microwave synthesis is not feasible.
Diagram of the Logical Relationships in Troubleshooting:
Caption: Troubleshooting logic for addressing low yields in the synthesis.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromopyridine (1.0 equiv.) and a suitable cyclizing agent in an appropriate solvent (e.g., ethanol or acetic acid).
-
Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of triazolopyridine derivatives, which can serve as a benchmark for the synthesis of the 8-bromo analog.
| Method | Heating | Solvent | Temperature | Time | Yield (%) | Reference |
| Microwave-Assisted | Microwave | Toluene | 140°C | 0.5 - 2 h | 70-95 | [3] |
| Conventional | Oil Bath | Toluene | 120°C | 5 - 24 h | 45-89 | [7] |
| Conventional | Reflux | Ethanol | ~78°C | 6 - 12 h | Varies | General Protocol |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented here are for related compounds and should be used as a general guide. Optimization will be necessary for the specific synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of 8-Bromo-triazolo[1,5-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 8-Bromo-triazolo[1,5-a]pyridine, a versatile heterocyclic scaffold, a multi-technique approach is essential to definitively establish their chemical architecture. This guide provides a comparative overview of the most common analytical techniques, presenting supporting data and detailed experimental protocols to aid researchers in their structural elucidation efforts.
Spectroscopic and Crystallographic Techniques: A Comparative Analysis
The structural confirmation of 8-Bromo-triazolo[1,5-a]pyridine derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C). | Provides detailed information about the molecular skeleton and the relative positions of atoms. | Can be complex to interpret for molecules with many similar protons or carbons. |
| X-Ray Crystallography | Precise 3D arrangement of atoms in a crystalline solid, including bond lengths and angles. | Provides the definitive, unambiguous structure of a molecule. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula and can provide clues about the structure through fragmentation analysis. | Does not provide information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to identify functional groups. | Provides limited information about the overall molecular structure. |
Experimental Data for Triazolopyridine Derivatives
The following tables summarize typical experimental data obtained for triazolopyridine derivatives, offering a reference for researchers working with similar compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Triazolopyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-phenyl-7-(pyrazin-2-yl)-[1][2]triazolo[1,5-a]pyridine | Consistent with a 3,7-disubstituted triazolopyridine structure.[1] | Consistent with a 3,7-disubstituted triazolopyridine structure.[1] |
| 3-[6-(pyridazin-3-yl)-pyridin-2-yl]-[1][2]triazolo[1,5-a]pyridine | Consistent with a 2,6-disubstituted pyridine structure, indicating a rearrangement.[1] | Consistent with a 2,6-disubstituted pyridine structure, indicating a rearrangement.[1] |
| 3-(pyridine-4-yl)-[1][3]triazolo[4,3-a]pyridine | Characterization achieved by ¹H NMR.[2] | Characterization achieved by ¹³C NMR.[2] |
| 6-bromo-3-(pyridine-4-yl)-[1][3]triazolo[4,3-a]pyridine | Characterization achieved by ¹H NMR.[2] | Characterization achieved by ¹³C NMR.[2] |
Table 2: X-Ray Crystallographic Data for Triazolopyridine Derivatives
| Compound | Crystal System | Space Group | Cell Parameters |
| 3-(pyridine-4-yl)-[1][3]triazolo[4,3-a]pyridine | Monoclinic | P 2₁/c | a = 15.1413(12) Å, b = 6.9179(4) Å, c = 13.0938(8) Å, β = 105.102(6)°[2] |
| 6-bromo-3-(pyridine-4-yl)-[1][3]triazolo[4,3-a]pyridine | Monoclinic | P 2₁/c | a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, β = 100.265(6)°[2] |
| A triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)°[4] |
| A precursor to the above indole derivative (1) | Monoclinic | P2₁ | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)°[4] |
Table 3: Mass Spectrometry Data for Bromo-Substituted Compounds
The presence of bromine is readily identified in mass spectrometry due to the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 1:1 ratio).[5][6] This results in two peaks of similar intensity separated by 2 m/z units for any fragment containing a single bromine atom.
| Ion | m/z | Interpretation |
| [M]⁺ and [M+2]⁺ | e.g., 197 and 199 for C₆H₄BrN₃ | Molecular ion peaks corresponding to the two bromine isotopes. |
| [M-Br]⁺ | M - 79 or M - 81 | Fragment resulting from the loss of a bromine atom. |
| [Br]⁺ | 79 and 81 | Ionized bromine atoms. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
3. Mass Spectrometry (High-Resolution - HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire data in positive or negative ion mode over a relevant m/z range.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass of the proposed formula. Analyze the isotopic pattern to confirm the presence of bromine.
Visualizing Experimental and Conceptual Frameworks
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized 8-Bromo-triazolo[1,5-a]pyridine derivative.
Caption: Workflow for structural elucidation.
Hypothetical Signaling Pathway Involvement
Triazolopyridine derivatives are known to interact with various biological targets, such as kinases. The diagram below illustrates a hypothetical signaling pathway where an 8-Bromo-triazolo[1,5-a]pyridine derivative acts as a kinase inhibitor.
Caption: Hypothetical kinase inhibition pathway.
References
- 1. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
A Comparative Analysis of 8-Bromo- vs. 8-Chloro-Triazolo[1,5-a]Pyridine Reactivity in Cross-Coupling and Nucleophilic Substitution Reactions
For Immediate Publication
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Functionalization of this core structure, particularly at the 8-position, is crucial for modulating the pharmacological properties of candidate molecules. The selection of the appropriate halogen, either bromine or chlorine, at this position significantly impacts the reactivity in key bond-forming reactions. This guide provides an objective comparison of the reactivity of 8-bromo- and 8-chloro-[1][2][3]triazolo[1,5-a]pyridine in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by established principles and representative experimental data. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
General Reactivity Principles: A Theoretical Overview
The reactivity of 8-halo-triazolo[1,5-a]pyridines in common synthetic transformations is primarily governed by the nature of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is a consequence of the decreasing bond dissociation energy of the C-X bond. This trend implies that the oxidative addition of the aryl halide to the palladium(0) catalyst, a critical step in the catalytic cycle, is more facile for bromides than for chlorides.
In the context of nucleophilic aromatic substitution (SNAr), the electronegativity of the halogen can play a more complex role. While the electron-withdrawing nature of the halogen is necessary to activate the aromatic ring for nucleophilic attack, the leaving group ability (I > Br > Cl) also influences the overall reaction rate.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex molecules. The choice between an 8-bromo or 8-chloro precursor can have a profound impact on reaction efficiency, requiring different catalytic systems and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Generally, 8-bromo-[1][2][3]triazolo[1,5-a]pyridines exhibit higher reactivity in Suzuki-Miyaura couplings compared to their 8-chloro counterparts, often proceeding under milder conditions and with lower catalyst loadings. The 8-chloro analogues typically require more active and specialized catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.
| Feature | 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine | 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine |
| Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Reaction Temperature | Moderate (e.g., 80-100 °C) | Often higher (e.g., 100-120 °C) |
| Reaction Time | Generally shorter | Typically longer |
| Catalyst Loading | Lower | Higher |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds is more readily achieved with 8-bromo-[1][2][3]triazolo[1,5-a]pyridines. The coupling of the less reactive 8-chloro derivatives often necessitates the use of more sophisticated and air-sensitive catalyst systems, along with stronger bases and higher temperatures.
| Feature | 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine | 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine |
| Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | Pd₂(dba)₃/BrettPhos, Pd(OAc)₂/RuPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | LiHMDS, K₃PO₄ |
| Reaction Temperature | Moderate (e.g., 90-110 °C) | Often higher (e.g., 110-130 °C) |
| Reaction Time | Generally shorter | Typically longer |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the electron-deficient triazolo[1,5-a]pyridine ring system is a viable synthetic strategy. In SNAr reactions, the relative reactivity of 8-bromo and 8-chloro derivatives is less predictable than in cross-coupling reactions and is highly dependent on the nature of the nucleophile and the reaction conditions. The higher electronegativity of chlorine can enhance the electrophilicity of the carbon at the 8-position, potentially accelerating the initial nucleophilic attack. However, the superior leaving group ability of bromide can favor the subsequent elimination step.
| Feature | 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine | 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine |
| Electrophilicity of C8 | Good | Potentially higher due to chlorine's electronegativity |
| Leaving Group Ability | Excellent | Good |
| Overall Reactivity | Highly substrate and condition dependent. | Highly substrate and condition dependent. |
| Typical Conditions | Reaction with strong nucleophiles (e.g., alkoxides, thiolates, amines) at elevated temperatures. | Reaction with strong nucleophiles at elevated temperatures, may require harsher conditions than the bromo analogue. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for 8-halo-[1][2][3]triazolo[1,5-a]pyridines based on literature precedents for similar heterocyclic systems.
Suzuki-Miyaura Coupling of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Reaction: 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine + Arylboronic acid → 8-Aryl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 8-bromo-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-[1][2][3]triazolo[1,5-a]pyridine.
Buchwald-Hartwig Amination of 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine
Reaction: 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine + Amine → 8-Amino-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add the 8-chloro-[1][2][3]triazolo[1,5-a]pyridine and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 8-amino-[1][2][3]triazolo[1,5-a]pyridine.
Signaling Pathway and Experimental Workflow Visualization
Derivatives of the triazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of key signaling pathways implicated in various diseases. For instance, they have been investigated as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a crucial transcription factor in the differentiation of Th17 cells, which are key players in autoimmune diseases.
Caption: RORγt signaling pathway and the inhibitory action of 8-substituted triazolo[1,5-a]pyridine inverse agonists.
The general workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling described above, is a multi-step process requiring careful execution under an inert atmosphere to ensure high yields and reproducibility.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 8-Bromo-triazolo[1,5-a]pyridine Analogs
For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic compounds, 8-Bromo-triazolo[1,5-a]pyridine analogs have emerged as a promising scaffold, demonstrating significant biological activity across various disease models. This guide provides a comprehensive comparison of the performance of these analogs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The core structure of triazolo[1,5-a]pyridine and its analogs has been a focal point of medicinal chemistry due to their diverse pharmacological properties, including anticancer and antitubercular activities. The introduction of a bromine atom at the 8th position has been shown to modulate the biological activity of these compounds, leading to the development of potent and selective inhibitors of key cellular pathways.
Comparative Anticancer Activity
A series of novel[1][2]triazolo[1,5-a]pyridinylpyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. The results, as determined by the MTT assay, highlight the potential of these compounds as anticancer agents.[1] Furthermore, related pyrazolo[4,3-e][1][2]triazolopyrimidine derivatives have demonstrated significant cytotoxicity against breast and cervical cancer cell lines, with some compounds exhibiting potent inhibition of the EGFR/AKT/Erk1/2 signaling pathway.[2]
| Compound ID | Cell Line | IC50 (µM) | Target Pathway | Reference |
| Compound 1c | HCT-116 | Data not specified | AKT | [1] |
| Compound 2d | U-87 MG | Data not specified | AKT | [1] |
| Compound 1 | HCC1937 | < 50 | EGFR/AKT/Erk1/2 | [2] |
| Compound 1 | HeLa | < 50 | EGFR/AKT/Erk1/2 | [2] |
| Compound 1 | MCF7 | < 50 | EGFR/AKT/Erk1/2 | [2] |
| Compound 2 | HCC1937 | < 50 | Not specified | [2] |
| Compound 2 | HeLa | < 50 | Not specified | [2] |
| Compound 2 | MCF7 | < 50 | Not specified | [2] |
| Compound 3 | HCC1937 | < 50 | Not specified | [2] |
| Compound 3 | HeLa | < 50 | Not specified | [2] |
| Compound 3 | MCF7 | < 50 | Not specified | [2] |
Potent Antitubercular Activity
In the realm of infectious diseases, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which share a similar structural scaffold, have been designed and synthesized as novel anti-Mycobacterium tuberculosis (Mtb) agents. These compounds have exhibited promising in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) Mtb strains.[3]
| Compound ID | Mtb Strain | MIC (nM) | Reference |
| 5k | H37Rv | 11.1 - 223 | [3] |
| 5k | MDR Strain 1 | 11.1 - 223 | [3] |
| 5k | MDR Strain 2 | 11.1 - 223 | [3] |
| 5k | MDR Strain 3 | 11.1 - 223 | [3] |
| 5k | MDR Strain 4 | 11.1 - 223 | [3] |
| 5k | MDR Strain 5 | 11.1 - 223 | [3] |
Mechanism of Action: Signaling Pathway Inhibition
Several 8-Bromo-triazolo[1,5-a]pyridine analogs exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation and survival. One such pathway is the EGFR/AKT/Erk1/2 cascade, which is frequently dysregulated in various cancers.
Caption: Inhibition of the EGFR signaling pathway by an 8-Bromo-triazolo[1,5-a]pyridine analog.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of 8-Bromo-triazolo[1,5-a]pyridine analogs.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7, HCC1937, HeLa) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Western Blot Analysis
To investigate the effect of the compounds on specific signaling pathways, Western blot analysis was performed.
-
Cell Lysis: Cells treated with the compounds were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against the target proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, Erk1/2, p-Erk1/2) overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
Conclusion
The 8-Bromo-triazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The presented data demonstrates the potent anticancer and antitubercular activities of these analogs. The detailed experimental protocols and visual representations of the underlying mechanisms of action provide a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this important class of compounds.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 8-Bromo-triazolo[1,5-a]pyridine Isomers: A Guide for Researchers
A definitive spectroscopic comparison between 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine and 8-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine is crucial for researchers in medicinal chemistry and drug development for unequivocal structural confirmation and quality control. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the availability of detailed experimental spectroscopic data for these specific isomers. While the parent compound, 8-bromo-[1][2]triazolo[1,5-a]pyridine, and other derivatives are documented, the specific data for the 2-methyl and 3-methyl isomers remains elusive.
This guide, therefore, aims to provide a foundational understanding of the expected spectroscopic characteristics of these isomers based on general principles of spectroscopic interpretation for this class of heterocyclic compounds. It also outlines the necessary experimental protocols to acquire the data required for a direct comparison.
Predicted Spectroscopic Differences
The key to distinguishing between the 2-methyl and 3-methyl isomers lies in the subtle yet measurable differences in their spectroscopic signatures, arising from the different electronic environments of the nuclei and functional groups.
¹H NMR Spectroscopy:
-
Methyl Signal: The chemical shift of the methyl protons will be a primary differentiating feature. In the 2-methyl isomer, the methyl group is attached to a carbon (C2) that is adjacent to a nitrogen atom within the triazole ring. In the 3-methyl isomer, the methyl group is attached to a different carbon (C3), which has a different electronic environment. This will result in a distinct chemical shift for the methyl singlet in each isomer.
-
Aromatic Protons: The substitution pattern on the pyridine ring is identical for both isomers, leading to an expectation of similar splitting patterns for the aromatic protons. However, the position of the methyl group on the triazole ring can exert a through-space or electronic effect that may slightly alter the chemical shifts of the pyridine ring protons, particularly the proton at the 5-position.
¹³C NMR Spectroscopy:
-
Methyl Carbon: The resonance of the methyl carbon will be distinct for each isomer.
-
Triazole Ring Carbons: The chemical shifts of the C2 and C3 carbons will be the most telling difference. In the 2-methyl isomer, the C2 signal will be a quaternary carbon, while the C3 will be a methine carbon (if protonated) or another quaternary carbon depending on the specific tautomeric form. The reverse will be true for the 3-methyl isomer. The chemical shifts of the bridgehead carbons may also show slight variations.
-
Pyridine Ring Carbons: Similar to the proton spectra, the chemical shifts of the pyridine ring carbons are expected to be very similar, with minor deviations possible due to the influence of the methyl group's position.
Infrared (IR) Spectroscopy:
The IR spectra of the two isomers are expected to be very similar, as they possess the same fundamental functional groups. Both will exhibit characteristic C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching frequencies characteristic of the fused heterocyclic ring system. Subtle differences may be present in the fingerprint region (below 1500 cm⁻¹) which could potentially be used for differentiation if reference spectra are available.
Mass Spectrometry (MS):
As constitutional isomers, both 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine and 8-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine will have the same exact mass and molecular ion peak (M⁺) in their mass spectra. The fragmentation patterns, however, may differ. The position of the methyl group could influence the stability of the resulting fragment ions, leading to variations in the relative abundances of these fragments. For example, the loss of a methyl radical or other fragmentation pathways might be favored for one isomer over the other.
Data Presentation
Due to the absence of specific experimental data in the public domain, the following tables are presented as templates for organizing and comparing the spectroscopic data once it is acquired.
Table 1: ¹H NMR Data Comparison (Predicted)
| Proton Assignment | 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine | 8-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine |
| Chemical Shift (δ, ppm) | Multiplicity | |
| -CH₃ | Expected singlet | s |
| H-5 | Aromatic region | d |
| H-6 | Aromatic region | t |
| H-7 | Aromatic region | d |
Table 2: ¹³C NMR Data Comparison (Predicted)
| Carbon Assignment | 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine | 8-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| -CH₃ | Expected signal | Expected signal, different δ |
| C2 | Quaternary C | Methine or Quaternary C |
| C3 | Methine or Quaternary C | Quaternary C |
| C5 | Aromatic region | Aromatic region |
| C6 | Aromatic region | Aromatic region |
| C7 | Aromatic region | Aromatic region |
| C8a | Bridgehead C | Bridgehead C |
| C-Br | Aromatic region | Aromatic region |
Table 3: Key IR Absorptions (Predicted, cm⁻¹)
| Functional Group | 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine | 8-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H (methyl) | ~2980-2850 | ~2980-2850 |
| C=N, C=C | ~1650-1500 | ~1650-1500 |
| Fingerprint Region | Characteristic pattern | Characteristic pattern |
Table 4: Mass Spectrometry Data (Predicted)
| Parameter | 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine | 8-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine |
| Molecular Ion (m/z) | Identical | Identical |
| Key Fragments (m/z) | Potentially different relative abundances | Potentially different relative abundances |
Experimental Protocols
To generate the data for the comparative tables, the following standard experimental protocols should be followed:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same instrument as ¹H NMR.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. Perform a background scan prior to the sample scan.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is preferred for accurate mass measurements.
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) can be used to induce fragmentation.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Comparison Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis and the structural relationship between the two isomers.
Caption: General experimental workflow for the spectroscopic comparison of the two isomers.
Caption: Structural relationship between the two positional isomers.
References
Validating the Purity of 8-Bromo-triazolo[1,5-a]pyridine: A Comparative Guide to HPLC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug discovery and development. For heterocyclic compounds such as 8-Bromo-triazolo[1,5-a]pyridine, a versatile building block in medicinal chemistry, ensuring high purity is critical for reliable biological data and regulatory compliance.[1][2] This guide provides a comprehensive overview of using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the purity validation of 8-Bromo-triazolo[1,5-a]pyridine. It offers a detailed experimental protocol, compares the technique with other analytical methods, and presents supporting data in a clear, comparative format.
The Critical Role of HPLC-MS in Purity Determination
HPLC-MS has become an indispensable tool in pharmaceutical analysis for its ability to separate, detect, and quantify trace-level impurities.[3][4] This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the unequivocal identification and quantification of the main compound and its related substances.[2] For complex heterocyclic molecules like 8-Bromo-triazolo[1,5-a]pyridine, HPLC-MS is particularly advantageous for resolving structurally similar impurities that may arise during synthesis.[5][6][7]
Experimental Protocol: A Validated HPLC-MS Method
The following protocol outlines a typical reversed-phase HPLC-MS method for the purity analysis of 8-Bromo-triazolo[1,5-a]pyridine.
1. Instrumentation and Reagents:
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and a diode array detector (DAD).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the 8-Bromo-triazolo[1,5-a]pyridine sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.
2. Chromatographic and Mass Spectrometric Conditions: A summary of the optimized conditions is provided in the table below.
| Parameter | Condition |
| HPLC | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| DAD Wavelength | 254 nm |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Scan Range | m/z 100-500 |
Experimental Workflow
The logical flow of the HPLC-MS purity validation process is illustrated in the diagram below.
Caption: Workflow for HPLC-MS Purity Validation.
Data Presentation and Validation
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[1][8] Key validation parameters for the HPLC-MS method are summarized below. These values are representative and should be established for each specific method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for 8-Bromo-triazolo[1,5-a]pyridine |
| Specificity | No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.99. | Pass |
| Linearity (r²) | ≥ 0.999 for the main compound and impurities. | 0.9995 |
| Range | 80-120% of the test concentration for assay; LOQ to 120% for impurities. | 0.8 - 1.2 mg/mL (Assay); 0.001 - 0.012 mg/mL (Impurities) |
| Accuracy (% Recovery) | 98.0 - 102.0% for the main compound; 80.0 - 120.0% for impurities. | 99.5% (Assay); 95-105% (Impurities) |
| Precision (% RSD) | ≤ 2.0% for the main compound; ≤ 10.0% for impurities. | < 1.0% (Assay); < 5.0% (Impurities) |
| LOD (Limit of Detection) | Signal-to-noise ratio of 3:1. | 0.0005% |
| LOQ (Limit of Quantification) | Signal-to-noise ratio of 10:1. | 0.0015% |
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their affinity for the stationary and mobile phases, with detection by UV absorbance. | Robust, widely available, and cost-effective.[3] Good for routine quality control. | Requires chromophoric impurities. May not resolve co-eluting peaks. Lower sensitivity than MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase, followed by mass analysis. | Excellent for volatile impurities like residual solvents.[2] High sensitivity. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation of impurities.[2] Quantitative NMR (qNMR) can determine purity without a reference standard. | Lower sensitivity compared to MS. Requires higher sample concentrations. Complex spectra for mixtures. |
| Melting Point and Boiling Point Determination | Measures the temperature at which a substance changes state. Impurities typically broaden and depress the melting point range.[9] | Simple, rapid, and inexpensive.[9] Good for a preliminary assessment of purity. | Insensitive to small amounts of impurities. Not suitable for all compounds.[9] |
Signaling Pathway and Logical Relationship Diagram
The decision-making process for selecting an appropriate purity validation method can be visualized as follows.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. aaps.ca [aaps.ca]
- 9. moravek.com [moravek.com]
Unveiling the Selectivity of Triazolo[1,5-a]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of 8-Bromo-triazolo[1,5-a]pyridine derivatives and related compounds, offering insights into their potential off-target effects and therapeutic windows. Due to the limited availability of comprehensive cross-reactivity studies specifically for 8-Bromo-triazolo[1,5-a]pyridine derivatives, this guide synthesizes available data on the broader class of triazolo[1,5-a]pyridine and analogous fused heterocyclic systems to provide a valuable resource for researchers in the field.
The 8-Bromo-[1][2]triazolo[1,5-a]pyridine scaffold is a key heterocyclic compound utilized in medicinal chemistry for the synthesis of pharmaceuticals.[3] Its bromine substituent enhances reactivity, making it a versatile starting point for developing bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[3] While specific cross-reactivity studies on 8-bromo derivatives are not extensively published, the selectivity profiles of structurally related compounds targeting various protein families, particularly kinases, offer crucial insights.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activities of various triazolo[1,5-a]pyridine and related derivatives against their primary targets and a panel of off-targets. This data is crucial for assessing the selectivity and potential for polypharmacology.
Table 1: Selectivity Profile of a Triazolo[4,5-b]pyridine PIM-1 Kinase Inhibitor
| Target Kinase | % Inhibition at 5 µM |
| PIM-1 | (Potent Inhibition, specific IC50 not provided in abstract) |
| PIM-2 | Significant Inhibition |
| PIM-3 | Significant Inhibition |
| Other Kinases (Panel of 20) | Minimal Inhibition |
Data synthesized from a study on triazolo[4,5-b]pyridines as PIM-1 inhibitors. A compound from this series, compound 8, demonstrated better selectivity compared to a related scaffold.[4]
Table 2: Selectivity of a Pyrazolopyridine CDK8/19 Inhibitor (Compound 15)
| Target Kinase | IC50 (nM) or % Inhibition @ 1 µM |
| CDK8 | 1 |
| CDK19 | (Potent, specific IC50 not provided) |
| STK16 | 107 |
| FLT3 (D835V) | Significant Inhibition |
| Other Kinases (Panel of 468) | Minimal to no inhibition |
This compound, JH-XVI-178 (compound 15), exhibited exceptional kinome selectivity.[5]
Table 3: Broad Kinase Selectivity of a[1][2]triazolo[4,3-a]pyrazine c-Met Inhibitor (Compound 4d)
| Target Kinase | Activity |
| c-Met | High Activity |
| Other Kinases (Panel of 59) | No effect |
Compound 4d was found to be highly selective for c-Met.[6]
Table 4: Inhibitory Activity of a[1][2]triazolo[1,5-a]pyrimidine BRD4 Inhibitor (WS-722)
| Target Bromodomain | IC50 (µM) |
| BRD4 (BD1/BD2) | < 5 |
| BRD2 (BD1/BD2) | < 5 |
| BRD3 (BD1/BD2) | < 5 |
WS-722 demonstrated broad activity against the BET family of bromodomains.[7]
Key Signaling Pathways
Understanding the signaling pathways in which the primary targets of these compounds are involved is crucial for predicting their biological effects.
PIM-1 Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis.[8] It is often upregulated in cancers and is a target for anti-cancer drug development.[9] The PIM-1 signaling pathway is activated by various cytokines through the JAK/STAT pathway.[9][10] PIM-1 can then phosphorylate a number of downstream targets, including Bad, which leads to inhibition of apoptosis.[10]
Caption: PIM-1 Signaling Pathway
c-MET Signaling Pathway
The c-MET proto-oncogene encodes a receptor tyrosine kinase that is the receptor for hepatocyte growth factor (HGF).[11][12] Aberrant c-MET signaling is implicated in various cancers, promoting tumor growth, invasion, and metastasis.[1][2] Upon HGF binding, c-MET activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][11]
Caption: c-MET Signaling Pathway
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and standardized experimental protocols. Below are generalized methodologies for key experiments cited in the evaluation of triazolo[1,5-a]pyridine derivatives.
In Vitro Kinase Profiling Assay
This protocol outlines a common method for determining the selectivity of a kinase inhibitor against a large panel of protein kinases.
Objective: To determine the inhibitory concentration (IC50) or percentage of inhibition of a test compound against a broad panel of kinases.
Materials:
-
Test compound (e.g., 8-Bromo-triazolo[1,5-a]pyridine derivative)
-
A panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagents (e.g., radiometric [γ-33P]ATP, fluorescent antibodies, or luminescence-based ATP detection kits)
-
Microplates (96- or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Kinase Profiling Workflow
Conclusion
The triazolo[1,5-a]pyridine scaffold and its analogs represent a promising class of compounds with potent inhibitory activity against various therapeutic targets. While comprehensive cross-reactivity data for 8-bromo-substituted derivatives remains to be fully elucidated, the available selectivity profiles of related compounds highlight the potential for developing highly selective inhibitors. The data and protocols presented in this guide serve as a valuable resource for researchers to inform their drug discovery and development efforts, emphasizing the critical need for thorough selectivity profiling to ensure the safety and efficacy of next-generation therapeutics.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Bromo- 1,2,4 triazolo 1,5-a pyridin-2-amine AldrichCPR 1124382-72-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 11. c-MET [abbviescience.com]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Inhibitors Derived from Triazolo[1,5-a]pyridine and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold and its related heterocyclic systems have emerged as privileged structures in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of key kinase inhibitors derived from these scaffolds, focusing on their performance, supporting experimental data, and the signaling pathways they modulate. The inclusion of an 8-bromo substitution on the triazolo[1,5-a]pyridine core has been a strategy in the design of some kinase inhibitors, influencing their potency and selectivity.
Performance Comparison of Kinase Inhibitors
The following tables summarize the quantitative data for representative kinase inhibitors with triazolo[1,5-a]pyridine and related core structures. Direct comparison is made based on their target kinases and their inhibitory potency (IC50).
| Compound ID | Core Scaffold | Primary Target(s) | IC50 (nM) | Cell-based Potency (nM) | Key Features |
| CEP-33779 | 1,2,4-Triazolo[1,5-a]pyridine | JAK2 | 1.8 | - | Orally bioavailable, selective against other JAK family members.[1] |
| Compound 4g | Triazolo[4,3-b]pyridazine | c-Met, Pim-1 | 163 (c-Met), 283 (Pim-1) | - | Dual inhibitor with potent anti-proliferative effects. |
| Compound 11b | Pyrazolo[1,5-a]pyrimidine | Pim-1 | 27 | - | High selectivity against a panel of oncogenic kinases. |
| Compound E35 | [2][3][4]Triazolo[1,5-a]pyrimidine | SKP2 | - | - | Inhibits the Skp2-Cks1 interaction, leading to cell cycle arrest. |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling that regulates immune responses, hematopoiesis, and cell proliferation.[5] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
CEP-33779 is a selective inhibitor of JAK2.[1] By blocking the kinase activity of JAK2, it prevents the phosphorylation and subsequent activation of downstream STAT proteins, such as STAT3 and STAT5.[1][6] This inhibition leads to the downregulation of genes involved in inflammation and cell proliferation, making it a potential therapeutic agent for rheumatoid arthritis and certain cancers.[6]
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets.[2][7] It is often overexpressed in a variety of cancers.
Pim-1 inhibitors interfere with its kinase activity, leading to decreased phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis.[8] They can also destabilize oncogenic transcription factors such as c-Myc, resulting in reduced cell proliferation.[7]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[9][10] Aberrant c-Met signaling is a driver in many types of cancer.[3][4]
Dual c-Met/Pim-1 inhibitors block the tyrosine kinase activity of c-Met, thereby inhibiting downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] This leads to a reduction in cancer cell proliferation, survival, and invasion.
SKP2-p27 Signaling Pathway
S-phase kinase-associated protein 2 (SKP2) is a component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. It targets the cell cycle inhibitor p27 for ubiquitination and subsequent proteasomal degradation, thereby promoting cell cycle progression from G1 to S phase.[11][12][13]
Inhibitors like E35 disrupt the interaction between SKP2 and its cofactor Cks1. This prevents the recognition and subsequent ubiquitination of p27. As a result, p27 accumulates in the cell, leading to the inhibition of cyclin-dependent kinase 2 (CDK2) and cell cycle arrest in the G1 phase.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of kinase inhibitors.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow:
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase, substrate (peptide or protein), and ATP.
-
Compound Dilution: Serially dilute the test compound in DMSO to achieve a range of concentrations.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound to the reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the extent of substrate phosphorylation using a suitable detection method, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based Assays: Using antibodies specific for the phosphorylated substrate or measuring ATP depletion.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Kinase Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-STAT3 or anti-total-STAT3) overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression or phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. c-MET [stage.abbviescience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skp2-mediated degradation of p27 regulates progression into mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Triazolo[1,5-a]pyridine Analogs and Related Scaffolds: A Comparative Guide
A detailed examination of the structure-activity relationships (SAR) of triazolo[1,5-a]pyridine and its bioisosteric analogs reveals key structural determinants for a range of biological activities, including anticancer, kinase inhibition, and antimicrobial effects. While specific SAR studies on 8-bromo-triazolo[1,5-a]pyridine analogs are not extensively documented in publicly available literature, analysis of the broader class of triazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines provides valuable insights into how substitutions on this core scaffold influence therapeutic potential.
The triazolo[1,5-a]pyridine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural similarity to purines allows it to act as a bioisostere, potentially interacting with biological targets that recognize the purine ring.[2][3] This has led to the exploration of its derivatives against a variety of targets, including protein kinases, tubulin, and microbial enzymes.
Comparative Analysis of Biological Activities
The biological activity of triazolo[1,5-a]pyridine analogs is highly dependent on the nature and position of substituents on the fused ring system. Key areas of modification include the 2, 5, 7, and 8-positions, which directly impact potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Triazolo[1,5-a]pyrimidines, a closely related scaffold, have been investigated as potent anticancer agents with a unique mechanism of tubulin inhibition.[4][5] SAR studies on this class of compounds have established clear requirements for optimal activity. For instance, a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position is crucial for high potency.[4] Furthermore, the presence of two fluoro atoms on the ortho positions of a phenyl ring at the 6-position is necessary for optimal activity.[4][5] At the para position of this phenyl ring, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group leads to the best activity.[4]
Quantitative structure-activity relationship (QSAR) studies on[2][5]triazolo[1,5-a]pyrimidines have also been conducted to build predictive models for their anticancer activity, which is often linked to tubulin inhibition.
Kinase Inhibition
The triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are prominent in the development of protein kinase inhibitors.[6][7] These compounds often act as ATP-competitive inhibitors.[6]
For instance, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective inhibitors of Pim-1 kinase.[8] Lead optimization in this series revealed that specific substitutions are critical for achieving submicromolar potency and high selectivity against a panel of other kinases.[8] Similarly, pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent inhibitors of Tropomyosin receptor kinases (Trks), with some candidates showing significant promise in cancer therapy.[9][10]
Derivatives of[2][5]triazolo[4,3-a]pyridine have been evaluated as c-Met kinase inhibitors, with one compound demonstrating high activity against c-Met and selectivity over a panel of 59 other kinases.[11]
Other Biological Activities
Triazolo[1,5-a]pyridine analogs have also shown promise in other therapeutic areas:
-
α-Glucosidase Inhibition: A series of 6-amino-2,5,7-triaryl-[2][5]triazolo[1,5-a]pyridine-8-carbonitriles exhibited excellent α-glucosidase inhibitory activity, with IC50 values significantly more potent than the reference drug acarbose.[12]
-
Antimicrobial Activity: New derivatives of 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]isoquinoline bearing a diphenyl sulfide moiety have demonstrated good antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi.[13]
-
Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown promising in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, including multidrug-resistant strains.[14]
Tabulated SAR Data
Due to the limited specific data on 8-bromo-triazolo[1,5-a]pyridine analogs, the following tables summarize the SAR for the broader class of triazolo[1,5-a]pyridines and related scaffolds based on available literature.
Table 1: SAR of Triazolo[1,5-a]pyrimidine Analogs as Anticancer Agents (Tubulin Inhibitors)
| Position | Substituent | Effect on Activity | Reference |
| 5 | (1S)-2,2,2-trifluoro-1-methylethylamino | High potency | [4] |
| 5 | 2,2,2-trifluoroethylamino | High potency | [4] |
| 6-phenyl (ortho) | Fluoro | Optimal activity | [4][5] |
| 6-phenyl (para) | O-(CH2)3-NR2 or O-(CH2)3-OH | Optimal activity | [4] |
Table 2: SAR of Triazolo[1,5-a]pyridine Analogs as α-Glucosidase Inhibitors
| Position | Substituent Class | General Effect | Reference |
| 2, 5, 7 | Aryl | Potent inhibition | [12] |
| 8 | Carbonitrile | Contributes to activity | [12] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of compound performance. Below are representative experimental protocols for key assays cited in the development of these analogs.
In Vitro α-Glucosidase Inhibition Assay
This assay evaluates the ability of compounds to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure:
-
A defined amount of the enzyme solution is pre-incubated with various concentrations of the test compound for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
The reaction is initiated by adding the pNPG substrate.
-
The mixture is incubated for another set period (e.g., 20 minutes).
-
The reaction is stopped by adding a basic solution (e.g., 0.1 M Na2CO3).
-
-
Data Analysis: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing enzyme and substrate but no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.[12]
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents: A purified recombinant kinase, a specific substrate peptide, ATP, and a suitable buffer are required.
-
Assay Procedure:
-
The kinase, substrate, and test compound at various concentrations are mixed in a microplate well containing the reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature for a defined time to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts in the study of triazolo[1,5-a]pyridine analogs.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: ATP-competitive inhibition of protein kinases by triazolo[1,5-a]pyridine analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking OLED Performance: A Comparative Analysis of Devices with and without Triazolo[1,5-a]pyridine Derivatives
An Objective Guide for Researchers in Organic Electronics
In the pursuit of next-generation displays and lighting, the optimization of Organic Light-Emitting Diode (OLED) performance is paramount. The selection of materials for the emissive layer (EML) is a critical factor governing device efficiency, stability, and color purity. While a wide array of compounds have been investigated, this guide focuses on the potential role of triazolo[1,5-a]pyridine derivatives, a class of nitrogen-rich heterocyclic compounds, as host materials in phosphorescent OLEDs (PhOLEDs).
The Role of Triazolopyridine Derivatives in OLEDs
Triazolopyridine derivatives are recognized for their utility in designing host materials for high-performance PhOLEDs.[1] These materials are crucial components of the EML, where they form a matrix for a guest phosphorescent emitter (dopant).[2][3] An effective host material should possess several key characteristics:
-
High Triplet Energy: To ensure efficient energy transfer to the phosphorescent guest and prevent back-energy transfer, the host's triplet energy level must be higher than that of the dopant.
-
Bipolar Charge Transport: The ability to transport both electrons and holes effectively is essential for balancing charge carriers within the emissive layer, leading to a wider recombination zone and improved efficiency.[4]
-
Thermal and Morphological Stability: High thermal stability and a stable amorphous state are crucial for device longevity and preventing performance degradation.
The incorporation of the triazolopyridine moiety, often combined with other functional groups like carbazoles, can yield bipolar host materials with high thermal stability and suitable energy levels for efficient green and blue PhOLEDs.[4][5]
Hypothetical Performance Comparison
To illustrate the potential impact of an advanced host material, the following table presents a hypothetical comparison between a standard PhOLED using a common host like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and a device employing a hypothetical high-performance 8-Bromo-triazolo[1,5-a]pyridine derivative. The data is representative of performance enhancements typically observed with advanced bipolar host materials.
| Performance Metric | Standard OLED (CBP Host) | Hypothetical OLED (8-Bromo-triazolo[1,5-a]pyridine Host) |
| Peak External Quantum Efficiency (EQE) | ~15% | >20% |
| Maximum Current Efficiency | ~45 cd/A | >60 cd/A |
| Maximum Power Efficiency | ~40 lm/W | >55 lm/W |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V | <3.0 V |
| Efficiency Roll-off at 1000 cd/m² | ~25% | <15% |
| Operational Lifetime (LT50) | T₅₀ | >1.5 x T₅₀ |
Note: This data is illustrative and intended to represent the potential improvements offered by advanced host materials. Actual performance would depend on the specific molecular structure, device architecture, and fabrication conditions.
The anticipated improvements in the hypothetical device stem from the enhanced charge balance and potentially higher triplet energy of the triazolopyridine host, leading to higher efficiencies and reduced efficiency roll-off at high brightness. The bromo-substitution could further influence molecular packing and electronic properties, potentially enhancing charge carrier mobility and device stability, although this requires experimental verification.
Experimental Protocols
Reproducible and accurate benchmarking requires standardized experimental procedures. The following outlines a typical protocol for the fabrication and characterization of a multilayer phosphorescent OLED.
Substrate Preparation
-
Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Drying: Substrates are dried using a high-purity nitrogen gun.
-
UV-Ozone Treatment: Immediately before use, the substrates undergo a 10-minute UV-ozone treatment to remove organic residues and increase the ITO work function, improving hole injection.
Device Fabrication
Device fabrication is performed in a high-vacuum (~10⁻⁷ Torr) thermal evaporation system without breaking the vacuum between layer depositions.
-
Hole Injection Layer (HIL): A 30 nm layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited.
-
Hole Transport Layer (HTL): A 10 nm layer of a suitable hole-transporting material like TAPC or NPB is deposited.
-
Emissive Layer (EML): A 20 nm thick layer of the host material (e.g., CBP or the 8-Bromo-triazolo[1,5-a]pyridine derivative) is co-evaporated with a phosphorescent dopant (e.g., 6-8% wt. of Ir(ppy)₃ for green emission).
-
Electron Transport Layer (ETL): A 40 nm layer of an electron-transporting material like Tris(8-hydroxyquinolinato)aluminium (Alq₃) or a higher mobility material like TPBi is deposited.
-
Electron Injection Layer (EIL): A 1 nm layer of Lithium Fluoride (LiF) is deposited to facilitate electron injection.
-
Cathode Deposition: A 100 nm layer of Aluminum (Al) is deposited through a shadow mask to define the active area of the device (e.g., 4 mm²).
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L): The electrical and optical characteristics are measured simultaneously using a source meter and a calibrated photodiode/spectrometer.
-
Electroluminescence (EL) Spectra: EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded at a standard operating voltage.
-
Efficiency Calculation: Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the J-V-L data.
-
Lifetime Measurement: The operational lifetime is tested by applying a constant DC current density (e.g., 10 mA/cm²) and monitoring the time required for the initial luminance to decrease by 50% (LT50).
Visualizing OLED Processes
To better understand the fabrication and operational principles, the following diagrams illustrate the key workflows and mechanisms.
Caption: General workflow for OLED fabrication and characterization.
References
A Comparative Guide to Isomeric Purity Analysis of Substituted Triazolo[1,5-a]pyridines
For researchers, scientists, and drug development professionals, the rigorous determination of isomeric purity is a critical aspect of characterizing novel chemical entities. Substituted triazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant therapeutic potential, often present challenges in distinguishing between closely related positional isomers and enantiomers. The isomeric composition can profoundly influence a compound's pharmacological activity, pharmacokinetic profile, and toxicity. This guide provides an objective comparison of modern analytical techniques for the isomeric purity analysis of these compounds, supported by representative experimental data and detailed methodologies.
Core Analytical Strategies
The primary methods for assessing the isomeric purity of substituted triazolo[1,5-a]pyridines include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and is often used in a complementary fashion to build a comprehensive purity profile.
Chromatographic Techniques: A Comparative Analysis
Chromatographic methods are the cornerstone of isomeric purity analysis, providing physical separation of isomers. The choice between HPLC and SFC often depends on the nature of the isomers (chiral vs. achiral), the required throughput, and environmental considerations. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used for the enantioselective separation of a broad range of chiral compounds, including heterocyclic molecules. For achiral separations of positional isomers, reversed-phase columns like C18 are the standard.
Data Presentation: Chiral Separation of a Representative Substituted Triazolo[1,5-a]pyridine
The following tables present a comparative summary of the performance of HPLC and SFC for the chiral separation of a hypothetical model compound, 7-(4-chlorophenyl)-5-methyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine, which possesses a chiral center.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Method A: Chiralpak AD-H | Method B: Chiralcel OJ-H |
| Mobile Phase | 80% Ethanol / 20% Hexane | 90% n-Hexane / 10% Isopropanol |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 10.60 min | 8.25 min |
| Retention Time (Enantiomer 2) | 14.05 min | 9.81 min |
| Resolution (Rs) | 2.15 | 1.98 |
| Selectivity (α) | 1.33 | 1.19 |
Table 2: Chiral Supercritical Fluid Chromatography (SFC) Data
| Parameter | Method C: Chiralpak AD-H | Method D: Chiralcel OJ-H |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) | CO₂ / Ethanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min | 2.5 mL/min |
| Back Pressure | 150 bar | 120 bar |
| Retention Time (Enantiomer 1) | 3.21 min | 4.12 min |
| Retention Time (Enantiomer 2) | 4.05 min | 5.30 min |
| Resolution (Rs) | 2.35 | 2.10 |
| Selectivity (α) | 1.26 | 1.29 |
Data Presentation: Achiral Separation of Positional Isomers
This table illustrates a typical reversed-phase HPLC method for the separation of two positional isomers: 5-methyl- and 8-methyl-substituted triazolo[1,5-a]pyridines.
Table 3: Achiral Reversed-Phase HPLC Data
| Parameter | Method E: C18 Column |
| Stationary Phase | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (5-methyl isomer) | 8.92 min |
| Retention Time (8-methyl isomer) | 9.54 min |
| Resolution (Rs) | 1.85 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Chiral HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. The system should be equipped with a UV detector.
-
Sample Preparation: Dissolve the substituted triazolo[1,5-a]pyridine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OJ-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: As specified in Table 1.
-
Flow Rate: As specified in Table 1.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
Protocol 2: Chiral SFC Analysis
-
System Preparation: Equilibrate the SFC system with the specified mobile phase and back pressure.
-
Sample Preparation: Prepare the sample as described in the Chiral HPLC protocol, using a suitable organic solvent as the diluent.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OJ-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: As specified in Table 2.
-
Flow Rate: As specified in Table 2.
-
Back Pressure: As specified in Table 2.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate the enantiomeric purity based on the peak areas of the separated enantiomers.
Protocol 3: Quantitative NMR (qNMR) with a Chiral Solvating Agent
-
Sample Preparation: Accurately weigh approximately 10 mg of the substituted triazolo[1,5-a]pyridine sample into an NMR tube. Add a known quantity of a suitable internal standard.
-
Addition of Chiral Solvating Agent (CSA): Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to the NMR tube.
-
Solvent: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1).
-
Data Analysis: Identify signals that are resolved for the two enantiomers due to the formation of diastereomeric complexes with the CSA. Integrate the distinct signals for each enantiomer and the internal standard to determine the molar ratio and enantiomeric excess.[4]
Protocol 4: LC-MS/MS for Isomer Quantification
-
System Preparation: Equilibrate the LC-MS/MS system. Develop a Multiple Reaction Monitoring (MRM) method for the isomers of interest.
-
Sample Preparation: Prepare a calibration curve by spiking known concentrations of the isomeric impurities into a solution of the main isomer. Plasma samples may require protein precipitation followed by solid-phase extraction.[5]
-
Chromatographic Conditions: Use an appropriate achiral (for positional isomers) or chiral (for enantiomers) column and mobile phase to achieve chromatographic separation.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each isomer.
-
Optimization: Optimize cone voltage and collision energy for each transition.
-
-
Data Analysis: Quantify the isomers based on the area under the curve of their respective MRM chromatograms against the calibration curve.
Mandatory Visualizations
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of isomeric purity in substituted triazolo[1,5-a]pyridines.
References
Safety Operating Guide
Proper Disposal of 8-Bromo-triazolo[1,5-a]pyridine: A Comprehensive Guide
Proper Disposal of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Comprehensive Guide
For Immediate Release
This document provides essential guidance for the safe and compliant disposal of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is classified as a combustible solid with a high water hazard rating (WGK 3), necessitating specialized disposal methods.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemically impervious clothing. For large quantities or potential for splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory | For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be required. For larger quantities or in case of dust formation, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine is through a licensed chemical destruction facility.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: All waste containing 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine, including pure compound, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated waste.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.
-
The label should include "Hazardous Waste," the full chemical name: "8-Bromo-[1][2][3]triazolo[1,5-a]pyridine," and the associated hazards (e.g., "Combustible," "Harmful," "Marine Pollutant").
-
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.
-
Final Disposal Method: The licensed waste disposal facility will typically employ controlled incineration with flue gas scrubbing to destroy the compound in an environmentally sound manner.[2]
Under no circumstances should 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine be disposed of in the regular trash or poured down the drain. [2] This is to prevent contamination of water systems, as the compound is classified as a high water hazard.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your EHS office. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), and collect the cleaning materials in the same hazardous waste container.
-
Label and Dispose: Seal and label the waste container and arrange for its disposal as described in the protocol above.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
Caption: Disposal workflow for 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
This comprehensive guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle and dispose of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine safely and in compliance with regulations. Always consult your institution's specific safety and disposal protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
